Turofexorate Isopropyl
Description
Fxr 450 is under investigation in clinical trial NCT00509756 (Study Evaluating this compound in Healthy Japanese Men).
This compound is a small molecule drug with a maximum clinical trial phase of II.
a synthetic farnesoid X receptor (FXR) agonist that promotes cholesterol lowering in models of dyslipidemia; structure in first source
Properties
IUPAC Name |
propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F2N2O3/c1-14(2)32-24(31)17-12-29(23(30)15-9-10-18(26)19(27)11-15)13-25(3,4)21-16-7-5-6-8-20(16)28-22(17)21/h5-12,14,28H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INASOKQDNHHMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC=C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978825 | |
| Record name | Turofexorate isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629664-81-9 | |
| Record name | Turofexorate isopropyl [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629664819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Turofexorate isopropyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12719 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Turofexorate isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUROFEXORATE ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6KDM312I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Turofexorate Isopropyl discovery and synthesis
Mandatory Visualization
Caption: FXR signaling pathway activated by this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a representative synthetic route based on the initial discovery publication.
Experimental Protocols
Step 1: Synthesis of 1,1-dimethyl-2,3,4,6-tetrahydro-1H-azepino[4,5-b]indole-5-carboxylic acid isopropyl ester
-
To a solution of 4,4-dimethyl-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole in a suitable solvent such as dichloromethane, is added di-tert-butyl dicarbonate (B1257347) and a base like triethylamine.
-
The reaction mixture is stirred at room temperature until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the tert-butoxycarbonyl (Boc)-protected intermediate.
-
This intermediate is then dissolved in a suitable solvent like isopropyl alcohol, and a strong acid such as hydrochloric acid is added.
-
The reaction mixture is heated to reflux to facilitate the esterification and Boc-deprotection.
-
After cooling, the product is isolated by filtration and washed to give the desired product.
Step 2: Synthesis of this compound (isopropyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,3,4,6-tetrahydro-1H-azepino[4,5-b]indole-5-carboxylate)
-
To a solution of 1,1-dimethyl-2,3,4,6-tetrahydro-1H-azepino[4,5-b]indole-5-carboxylic acid isopropyl ester in a solvent such as dichloromethane, is added a base like triethylamine.
-
The mixture is cooled in an ice bath, and 3,4-difluorobenzoyl chloride is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.
Note: The above protocols are generalized and may require optimization of reaction conditions, stoichiometries, and purification methods for successful implementation.
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathophysiological roles of the Farnesoid X Receptor. Its high potency and selectivity have made it a cornerstone in preclinical research in the fields of metabolic and inflammatory diseases. The synthetic route is accessible, allowing for its preparation in research laboratories. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, serving as a valuable resource for researchers in the field of drug discovery and development.
Turofexorate Isopropyl: A Comprehensive Technical Guide to its Core Target Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Turofexorate Isopropyl, also known as WAY-362450 and XL335, is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a pivotal role in bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth analysis of this compound's interaction with its target receptor, FXR. It consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid synthesis and transport, thereby protecting the liver from bile acid toxicity. FXR activation also influences lipid and glucose metabolism, making it an attractive therapeutic target for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), dyslipidemia, and atherosclerosis. This compound has been identified as a highly potent, selective, and orally bioavailable non-steroidal agonist of FXR.[1][2] This document serves as a technical resource for understanding the molecular pharmacology of this compound and its engagement with the FXR signaling pathway.
Target Receptor: Farnesoid X Receptor (FXR)
The primary molecular target of this compound is the Farnesoid X Receptor (FXR).[1][2] It acts as an agonist, meaning it binds to and activates the receptor.
Potency and Selectivity
This compound is a highly potent FXR agonist with an EC50 of 4 nM.[1][2][3] It exhibits high selectivity for FXR over other nuclear receptors, including Liver X Receptor (LXR), Peroxisome Proliferator-Activated Receptors (PPARs), and Estrogen Receptors (ERs), with no significant cross-reactivity observed at concentrations up to 10 µM.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with FXR and its downstream effects.
| Parameter | Value | Assay Type | Reference |
| EC50 (FXR Activation) | 4 nM | Cell-Based Reporter Assay | [1][2][3] |
| Efficacy (FXR Activation) | 149% | Cell-Based Reporter Assay | [1][2] |
Table 1: In Vitro Potency and Efficacy of this compound on FXR.
| Target Gene Promoter | EC50 | Cell Line | Assay Type |
| Human BSEP | 17 nM | HepG2 | Luciferase Reporter Assay |
| Human SHP | 230 nM | HepG2 | Luciferase Reporter Assay |
| Mouse IBABP | 33 nM | CV-1 | Luciferase Reporter Assay |
Table 2: Potency of this compound in Activating FXR Target Gene Promoters.
| Animal Model | Dose | Effect | Reference |
| LDLR-/- Mice | 1 and 3 mg/kg/day (oral) | 18% and 36% reduction in aortic arch lesions, respectively | [1] |
| LDLR-/- Mice | 1 and 3 mg/kg/day (oral) | 23% and 50% reduction in total cholesterol, respectively | [1] |
| LDLR-/- Mice | 1 and 3 mg/kg/day (oral) | 19% and 39% reduction in triglycerides, respectively | [1] |
| ApoE-/- Mice | 30 mg/kg/day (oral) | Near complete inhibition of aortic lesion formation | [4] |
| Rat | 3 mg/kg (oral) | Oral Bioavailability: 38% | |
| Rat | 3 mg/kg (oral) | Half-life (t1/2): 25 hours |
Table 3: In Vivo Efficacy and Pharmacokinetic Parameters of this compound.
Signaling Pathway
Upon binding to this compound, FXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream target genes regulated by FXR include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Intestinal Bile Acid-Binding Protein (IBABP). The induction of SHP, a transcriptional repressor, leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Caption: this compound-mediated FXR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an FXR agonist.
In Vitro FXR Activation: Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to activate FXR and induce the expression of a reporter gene.
Experimental Workflow:
Caption: Workflow for the FXR luciferase reporter gene assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with an FXR expression plasmid, an RXR expression plasmid, and a luciferase reporter plasmid containing multiple copies of an FXRE upstream of the luciferase gene. A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.
-
Compound Treatment: After 24 hours, the transfection medium is replaced with a medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated with the compound for an additional 24 hours.
-
Luminescence Measurement: The medium is removed, and cells are lysed. Luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Efficacy: Murine Atherosclerosis Model
This protocol describes the evaluation of this compound's anti-atherosclerotic effects in a genetically modified mouse model.
Experimental Workflow:
Caption: Workflow for the in vivo murine atherosclerosis model.
Methodology:
-
Animal Model: Male Low-Density Lipoprotein Receptor knockout (LDLR-/-) mice, which are susceptible to diet-induced atherosclerosis, are used.
-
Diet and Acclimation: Mice are acclimated for one week and then fed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for the duration of the study.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at specified doses (e.g., 1, 3, 10 mg/kg). A control group receives the vehicle alone.
-
Study Duration: The treatment continues for a predefined period, typically 12-16 weeks.
-
Endpoint Analysis:
-
Plasma Lipids: At the end of the study, blood is collected, and plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides are determined using enzymatic assays.
-
Atherosclerotic Lesion Analysis: Mice are euthanized, and the aortas are perfused and dissected. The extent of atherosclerotic lesions in the aortic arch and thoracic aorta is quantified by en face analysis after staining with Oil Red O. The lesion area is expressed as a percentage of the total aortic surface area.
-
Conclusion
This compound is a potent and selective FXR agonist that has demonstrated significant efficacy in preclinical models of metabolic disease. Its ability to activate FXR and modulate the expression of key genes involved in bile acid, lipid, and glucose metabolism underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on FXR-targeted therapies. Further investigation into the clinical applications of this compound and other FXR agonists is warranted.
References
- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3fli - Discovery of XL335, a Highly Potent, Selective and Orally-Active Agonist of the Farnesoid X Receptor (FXR) - Summary - Protein Data Bank Japan [pdbj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Turofexorate Isopropyl: A Technical Guide for Drug Development Professionals
An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent Farnesoid X Receptor (FXR) Agonist.
For Research Use Only. Not for human use.
Introduction
Turofexorate Isopropyl, also known by its development codes WAY-362450, XL335, and FXR-450, is a potent and selective, orally bioavailable agonist of the Farnesoid X Receptor (FXR)[1][2]. As a non-steroidal, small molecule, it has garnered significant interest within the research community for its potential therapeutic applications in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identity
This compound is a member of the azepino[4,5-b]indole class of compounds[2]. Its chemical identity is well-defined and characterized by the following identifiers:
| Identifier | Value |
| IUPAC Name | propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate[3] |
| CAS Number | 629664-81-9[3] |
| Molecular Formula | C₂₅H₂₄F₂N₂O₃[3] |
| Molecular Weight | 438.47 g/mol [1][4] |
| SMILES | CC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC=C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F[3] |
| Synonyms | WAY-362450, XL335, FXR-450[1][2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and predicting its in vivo behavior. The following table summarizes the known properties of this compound.
| Property | Value | Source |
| Appearance | Crystalline solid | [5] |
| Solubility | DMSO: 31-33 mg/mL | [6] |
| Ethanol: 2 mg/mL | [6] | |
| Water: Insoluble | [6] | |
| pKa (strongest acidic) | 13.58 (predicted) | DrugBank |
| pKa (strongest basic) | -4.5 (predicted) | DrugBank |
| LogP (calculated) | 5.1 | PubChem |
| Polar Surface Area | 62.4 Ų | PubChem |
| Hydrogen Bond Donors | 1 | DrugBank |
| Hydrogen Bond Acceptors | 2 | DrugBank |
| Rotatable Bond Count | 4 | DrugBank |
Mechanism of Action and Signaling Pathway
This compound is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. FXR plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis.
Upon binding to FXR, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of FXR by this compound initiates a signaling cascade with diverse physiological effects. A key downstream target is the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This negative feedback loop is a central mechanism in maintaining bile acid homeostasis.
Furthermore, this compound has been shown to upregulate the expression of several genes involved in bile acid transport and metabolism, including the Bile Salt Export Pump (BSEP) and the Intestinal Bile Acid-Binding Protein (IBABP)[1]. It also represses the expression of Sterol 12α-hydroxylase (CYP8B1)[1]. A study also revealed that chronic activation of FXR by WAY-362450 can lead to an increase in the expression of Cyclin D1 (Ccnd1) in the liver[7].
Caption: this compound signaling pathway via FXR activation.
Pharmacokinetic Properties
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following table summarizes the available pharmacokinetic data for this compound.
| Parameter | Species | Value | Route | Reference |
| Oral Bioavailability | Rat | 38% | p.o. | [1] |
| Half-life (t½) | Rat | 25 h | i.v. & p.o. | [1] |
| Volume of Distribution (Vd) | Rat | 3.3 L/kg | i.v. & p.o. | [1] |
| Clearance (CL) | Rat | ~10% of hepatic blood flow | i.v. & p.o. | [1] |
Oral administration of this compound to LDLR-/- mice has been shown to result in the lowering of cholesterol and triglycerides[1].
Pharmacodynamic Properties
The pharmacodynamic effects of this compound are a direct consequence of its potent FXR agonism. In vitro and in vivo studies have demonstrated its ability to modulate the expression of FXR target genes and influence lipid and glucose metabolism.
| Assay | System | EC₅₀ | Efficacy | Reference |
| FXR Agonism | Cell-based reporter assay | 4 nM | 149% | [2] |
| BSEP Promoter Activation | Promoter assay | 17 nM | - | [1] |
| SHP Promoter Activation | Promoter assay | 230 nM | - | [1] |
| IBABP Promoter Activation | Promoter assay | 33 nM | - | [1] |
In a murine model of non-alcoholic steatohepatitis (NASH), treatment with WAY-362450 was found to attenuate liver inflammation and fibrosis[8]. The study, conducted on male C57BL/6 mice fed a methionine and choline-deficient (MCD) diet, showed that a 30 mg/kg dose of WAY-362450 for 4 weeks reduced elevated serum ALT and AST activities, decreased inflammatory cell infiltration, and lowered hepatic gene expression of fibrosis markers[8].
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following section outlines the methodologies for key experiments involving this compound.
FXR Reporter Gene Assay
The potency of this compound as an FXR agonist is typically determined using a cell-based reporter gene assay. The general steps are as follows:
Caption: Workflow for a typical FXR reporter gene assay.
Gene Expression Analysis in Cell Culture
To assess the effect of this compound on the expression of specific target genes, quantitative real-time PCR (qRT-PCR) is commonly employed.
-
Cell Culture and Treatment: Plate primary hepatocytes or a suitable hepatic cell line (e.g., HepG2). Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours).
-
RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA purification kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
In Vivo Pharmacodynamic Studies in a NASH Model
The anti-inflammatory and anti-fibrotic effects of this compound can be evaluated in a murine model of non-alcoholic steatohepatitis (NASH).
-
Animal Model: Induce NASH in mice (e.g., C57BL/6) by feeding them a methionine and choline-deficient (MCD) diet.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control to the mice daily via oral gavage for a defined period (e.g., 4 weeks).
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.
-
Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).
-
Histological Analysis: Perform histological staining (e.g., H&E, Sirius Red) on liver sections to assess inflammation and fibrosis.
-
Gene Expression Analysis: Analyze the expression of inflammatory and fibrotic markers in the liver tissue via qRT-PCR.
Conclusion
This compound is a well-characterized, potent, and selective FXR agonist with demonstrated activity in preclinical models of metabolic and inflammatory diseases. Its favorable oral bioavailability and significant pharmacodynamic effects on lipid metabolism and inflammation make it a valuable tool for research in these areas. This technical guide provides a foundational understanding of its chemical and biological properties to support further investigation and development efforts. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C25H24F2N2O3 | CID 10026128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Autophagy | FXR | TargetMol [targetmol.com]
- 7. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Turofexorate Isopropyl (CAS RN: 629664-81-9): A Technical Whitepaper on a Potent Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Turofexorate isopropyl, also known as XL335, WAY-362450, and FXR-450, is a potent, selective, and orally bioavailable agonist of the Farnesoid X Receptor (FXR).[1][2] With a half-maximal effective concentration (EC50) of 4 nM, this small molecule has demonstrated significant effects on lipid metabolism, inflammation, and fibrosis in preclinical models.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies, intended for researchers and professionals in drug development. Despite promising preclinical results, its clinical development was discontinued.[3]
Chemical and Physical Properties
This compound is a synthetic, non-bile acid FXR agonist. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 629664-81-9 |
| Molecular Formula | C₂₅H₂₄F₂N₂O₃ |
| Molecular Weight | 438.47 g/mol [1] |
| Synonyms | XL335, WAY-362450, FXR-450[1][2] |
| Appearance | White to beige powder |
| Solubility | DMSO: 31 mg/mL (70.7 mM); Ethanol: 2 mg/mL (4.56 mM)[1] |
Mechanism of Action: FXR Agonism
This compound acts as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. FXR plays a critical role in the regulation of bile acid synthesis and transport, lipid and glucose metabolism, and inflammation.
Upon activation by an agonist like this compound, FXR heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway of this compound
Caption: Activation of the FXR signaling pathway by this compound.
Preclinical studies have shown that this compound induces the expression of several key FXR target genes. In human cell cultures, a 1 µM concentration of the compound led to a 13-fold increase in the mRNA expression of the Bile Salt Export Pump (BSEP), a 2-fold increase in the Small Heterodimer Partner (SHP), and a 20-fold increase in the Intestinal Bile Acid-Binding Protein (IBABP).[1][2] Furthermore, it has been shown to suppress interleukin-6-induced C-reactive protein (CRP) expression in human hepatoma Hep3B cells.[1]
Preclinical Data
In Vitro Efficacy and Selectivity
The potency and selectivity of this compound were determined through a series of in vitro assays.
| Parameter | Result |
| EC50 (Human FXR) | 4 nM[1][2] |
| Selectivity | No significant cross-reactivity with a panel of 15 other nuclear receptors at concentrations up to 10 µM.[2] |
In Vivo Efficacy
In a mouse model of atherosclerosis utilizing LDLR-/- mice fed a Western diet, this compound demonstrated significant lipid-lowering effects and anti-atherosclerotic activity.[2]
| Parameter | Vehicle Control | This compound (3 mg/kg) | Percent Reduction |
| Plasma Cholesterol | - | - | 39%[2] |
| Plasma Triglycerides | - | - | 50%[2] |
| Aortic Arch Lesions | - | - | Significant reduction[2][4] |
In a murine model of NASH, this compound was shown to attenuate liver inflammation and fibrosis.[2]
| Parameter | Control | This compound |
| Inflammatory Cell Infiltration | - | Significantly reduced[2] |
| Hepatic Fibrosis | - | Decreased[2] |
Pharmacokinetics
Pharmacokinetic studies in rats have indicated good oral bioavailability and a long half-life.[4]
| Parameter | Value |
| Dose (Rat) | 3 mg/kg (p.o. and i.v.) |
| Oral Bioavailability | 38%[4] |
| Half-life | 25 hours[4] |
| Clearance | Low (3.3 L/kg, ~10% of hepatic blood flow)[4] |
Experimental Protocols
In Vitro FXR Activation Assay
Experimental Workflow for In Vitro FXR Activation Assay
Caption: Workflow for determining in vitro FXR target gene activation.
-
Cell Line: Human male primary hepatocytes were utilized.[1]
-
Culture Conditions: Cells were maintained in serum-free Williams medium E supplemented with penicillin/streptomycin, dexamethasone, ITS, L-glutamine, and HEPES buffer.[1]
-
Treatment: Cells were treated overnight with a vehicle control (0.01% DMSO) or varying concentrations of this compound.[1]
-
Endpoint: The mRNA expression levels of FXR target genes (BSEP, SHP, IBABP) were quantified.[1]
In Vivo Atherosclerosis Study
-
Animal Model: LDLR-/- mice, a well-established model for atherosclerosis research.
-
Diet: Mice were fed a Western diet to induce hyperlipidemia and atherosclerotic plaque formation.
-
Treatment: this compound (3 mg/kg) was administered orally.[2]
-
Endpoints:
In Vivo NASH Study
-
Animal Model: The study on the effects of this compound on NASH was conducted in a murine model.[2]
-
Endpoints:
Safety Information
This compound is classified with the following hazards:
-
GHS Classification: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6]
Clinical Development and Current Status
Two Phase 1 clinical trials were initiated to evaluate the safety of this compound in healthy subjects (NCT00499629 and NCT00509756).[7] The former was completed, while the latter was terminated.[7] The global research and development status for this compound is currently listed as discontinued.[3]
Conclusion
This compound is a well-characterized, potent, and selective FXR agonist with demonstrated efficacy in preclinical models of dyslipidemia, atherosclerosis, and non-alcoholic steatohepatitis. The comprehensive data summarized in this whitepaper provides a valuable technical resource for researchers in the field of metabolic and inflammatory diseases. While its clinical development has been discontinued, the information gathered from the study of this compound contributes to the broader understanding of FXR as a therapeutic target.
References
- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mouse Models of Nonalcoholic Steatohepatitis: Toward Optimization of Their Relevance to Human Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Turofexorate Isopropyl (FXR-450): An In-Depth Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Turofexorate Isopropyl, also known as FXR-450 and WAY-362450, is a potent, selective, and orally bioavailable non-steroidal agonist of the Farnesoid X Receptor (FXR). As a member of the nuclear receptor superfamily, FXR is a critical regulator of bile acid, lipid, and glucose homeostasis. This compound has demonstrated significant therapeutic potential in preclinical models of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and atherosclerosis. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available preclinical data. The development of this compound was discontinued (B1498344) after Phase 1 clinical trials; the precise reasons for this discontinuation have not been publicly disclosed.
Introduction
The Farnesoid X Receptor (FXR) has emerged as a promising therapeutic target for a range of metabolic and inflammatory disorders. FXR is highly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.[1][2] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[1][3] This signaling cascade plays a pivotal role in regulating the synthesis and enterohepatic circulation of bile acids, as well as influencing lipid and glucose metabolism and inflammatory responses.[2][4]
This compound was developed as a synthetic, non-steroidal FXR agonist with high potency and selectivity, aiming to harness the therapeutic benefits of FXR activation while potentially mitigating the side effects associated with steroidal FXR agonists.[5]
Mechanism of Action
This compound is a direct agonist of the Farnesoid X Receptor. By binding to the ligand-binding domain of FXR, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of downstream transcriptional events.[3]
Signaling Pathway
The activation of FXR by this compound initiates a signaling cascade that regulates the expression of numerous genes involved in metabolic and inflammatory processes. A key downstream target is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] This negative feedback loop is central to the regulation of bile acid homeostasis.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Turofexorate Isopropyl (XL335): A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
Abstract
Turofexorate Isopropyl, also known as XL335 and WAY-362450, is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in therapeutic areas such as dyslipidemia, atherosclerosis, and non-alcoholic steatohepatitis (NASH).
Core Biological Activity: Farnesoid X Receptor (FXR) Agonism
This compound is an azepino[4,5-b]indole derivative identified as a highly potent, selective, and orally bioavailable agonist of the Farnesoid X Receptor (FXR). Its primary mechanism of action is the activation of FXR, which in turn modulates the transcription of numerous target genes involved in metabolic regulation.
In Vitro Potency and Selectivity
The potency of this compound as an FXR agonist has been determined through in vitro cell-based reporter assays. These assays typically utilize human embryonic kidney (HEK293T) cells co-transfected with expression vectors for human FXR and a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an FXR-responsive promoter, such as that of the bile salt export pump (BSEP).
| Parameter | Value | Assay System | Reference |
| EC50 | 4 nM | Human FXR Reporter Assay | [1][2] |
| Efficacy | 149% | Human FXR Reporter Assay | [1][2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Efficacy is the maximal response a drug can produce.
A key characteristic of this compound is its high selectivity for FXR over other nuclear receptors. This selectivity is crucial for minimizing off-target effects.
| Nuclear Receptor | Cross-reactivity |
| LXR, PPAR, RAR, RXR, GR | No significant cross-reactivity |
Downstream Gene Regulation
Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression. This leads to a cascade of effects that contribute to its therapeutic potential.
In Vivo Biological Activity
The therapeutic potential of this compound has been evaluated in preclinical animal models of dyslipidemia and atherosclerosis. These studies have demonstrated its efficacy in improving lipid profiles and reducing atherosclerotic plaque development.
Effects on Dyslipidemia
Oral administration of this compound to low-density lipoprotein receptor knockout (LDLR-/-) mice, a well-established model of human familial hypercholesterolemia, resulted in significant improvements in plasma lipid levels.
| Parameter | Effect | Animal Model | Reference |
| Cholesterol | Lowering | LDLR-/- mice | [1][2] |
| Triglycerides | Lowering | LDLR-/- mice | [1][2] |
Anti-Atherosclerotic Effects
Chronic administration of this compound in an atherosclerosis model using LDLR-/- mice led to a significant reduction in the development of atherosclerotic lesions in the aortic arch.
| Parameter | Effect | Animal Model | Reference |
| Aortic Arch Lesions | Significant Reduction | LDLR-/- mice | [1][2] |
Pharmacokinetics
Pharmacokinetic studies in preclinical species have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Parameter | Value | Species | Route | Reference |
| Oral Bioavailability | 38% | Rat | Oral | [3] |
Experimental Protocols
The following sections provide an overview of the standard experimental methodologies employed to characterize the biological activity of this compound.
In Vitro FXR Reporter Gene Assay
This assay is designed to quantify the ability of a compound to activate the Farnesoid X Receptor.
Objective: To determine the EC50 and efficacy of this compound as an FXR agonist.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Plasmids:
-
Expression vector for human FXRα.
-
Expression vector for Retinoid X Receptor α (RXRα).
-
Reporter plasmid containing a luciferase or SEAP gene under the control of an FXR-responsive promoter (e.g., from the BSEP or IBABP gene).
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound (test compound).
-
Luciferase or SEAP assay substrate.
-
Procedure:
-
Cell Culture: HEK293T cells are cultured in appropriate media and conditions.
-
Transfection: Cells are seeded in multi-well plates and co-transfected with the FXRα, RXRα, reporter, and control plasmids using a suitable transfection reagent.
-
Compound Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for FXR activation and reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase or SEAP) and the control enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter activity is normalized to the control activity. The dose-response curve is plotted, and the EC50 and efficacy are calculated.
In Vivo Dyslipidemia and Atherosclerosis Model
This model is used to evaluate the efficacy of a compound in a disease-relevant context.
Objective: To assess the effect of this compound on plasma lipid levels and atherosclerotic lesion development.
Animal Model:
-
Strain: Low-density lipoprotein receptor knockout (LDLR-/-) mice.
-
Diet: High-fat, Western-type diet to induce hypercholesterolemia and atherosclerosis.
Procedure:
-
Acclimation and Diet: LDLR-/- mice are acclimated and then placed on a high-fat diet for a specified period to induce the disease phenotype.
-
Grouping and Treatment: The mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound, while the control group receives a vehicle.
-
Monitoring: Body weight and food consumption are monitored regularly throughout the study.
-
Blood Collection and Analysis: Blood samples are collected at baseline and at the end of the study to measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.
-
Tissue Collection and Analysis: At the end of the study, the mice are euthanized, and the aorta is perfused and dissected. The aortic arch is stained with Oil Red O to visualize and quantify the area of atherosclerotic lesions.
-
Data Analysis: Statistical analysis is performed to compare the lipid levels and lesion areas between the treatment and control groups.
Conclusion
This compound (XL335) is a potent and selective FXR agonist with demonstrated efficacy in preclinical models of dyslipidemia and atherosclerosis. Its well-defined mechanism of action and favorable biological activity profile make it a valuable tool for research into the therapeutic potential of FXR activation. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working to advance the understanding and treatment of metabolic diseases.
References
WAY-362450: A Technical Guide to a Potent Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of WAY-362450 (also known as XL335 and Turofexorate isopropyl), a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). This document details its mechanism of action, summarizes key preclinical findings, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.
Introduction to WAY-362450 and the Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily expressed in the liver and intestine, FXR acts as a bile acid sensor.[3][4] Upon activation by endogenous bile acids, such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5]
WAY-362450 is a synthetic, orally active azepino[4,5-b]indole derivative that has been identified as a highly potent and selective FXR agonist.[6][7] Its development has provided a valuable pharmacological tool to investigate the therapeutic potential of FXR activation in various metabolic and inflammatory diseases.
Chemical Structure:
-
IUPAC Name: propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate[8]
Mechanism of Action and Signaling Pathway
WAY-362450 exerts its effects by binding to the ligand-binding domain of FXR, initiating a cascade of transcriptional events.[11] The activation of FXR by WAY-362450 leads to the regulation of a suite of genes involved in metabolic and inflammatory pathways.
Key FXR Target Genes and their Functions:
-
Small Heterodimer Partner (SHP): FXR activation strongly induces the expression of SHP, an atypical nuclear receptor that lacks a DNA-binding domain.[3][12] SHP, in turn, inhibits the transcription of several genes, most notably CYP7A1.[3][12]
-
Cholesterol 7α-hydroxylase (CYP7A1): This enzyme catalyzes the rate-limiting step in the classical pathway of bile acid synthesis from cholesterol.[3] By inducing SHP, FXR activation by WAY-362450 leads to the repression of CYP7A1 expression, thereby reducing bile acid production.[11]
-
Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): In the intestine, FXR activation stimulates the synthesis and secretion of FGF19.[2][13] FGF19 travels to the liver and acts on the FGF receptor 4 (FGFR4) to also suppress CYP7A1 expression, providing an additional layer of feedback regulation on bile acid synthesis.[2][3]
-
Bile Salt Export Pump (BSEP): FXR activation upregulates the expression of BSEP, a transporter protein in hepatocytes responsible for pumping bile acids into the bile canaliculi for excretion.[2]
Through the modulation of these and other target genes, WAY-362450 and other FXR agonists influence a wide range of physiological processes, including:
-
Bile Acid Homeostasis: Decreased synthesis and increased excretion of bile acids, protecting the liver from cholestatic injury.[2][4]
-
Lipid Metabolism: Reduction in serum triglycerides and cholesterol levels.[6][7][11] FXR activation can suppress lipogenesis and promote the clearance of triglycerides.[3][14]
-
Glucose Metabolism: Improved insulin (B600854) sensitivity and regulation of gluconeogenesis.[3][14]
-
Inflammation and Fibrosis: Attenuation of inflammatory responses in the liver.[15][16]
Caption: FXR Signaling Pathway Activated by WAY-362450.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for WAY-362450 from various preclinical studies.
Table 1: In Vitro Activity of WAY-362450
| Parameter | Value | Assay System | Reference |
| EC50 | 4 nM | FXR Reporter Assay | [6][7][11][17] |
| Efficacy | 149% (relative to a standard agonist) | FXR Reporter Assay | [6][7][11][17] |
| Selectivity | No significant cross-reactivity with other nuclear receptors (e.g., LXR, PPAR, RAR, RXR, GR) | Panel of Nuclear Receptor Assays | [11][18] |
Table 2: Preclinical In Vivo Efficacy of WAY-362450
| Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| LDLR-/- Mice (Dyslipidemia) | Oral administration | Lowering of cholesterol and triglycerides | [6][7][11] |
| LDLR-/- Mice (Atherosclerosis) | Chronic administration | Significant reduction in aortic arch lesions | [6][7] |
| C57BL/6 Mice on Methionine and Choline-Deficient (MCD) Diet (NASH) | 30 mg/kg for 4 weeks | - Decreased serum ALT and AST- Reduced inflammatory cell infiltration- Reduced hepatic fibrosis- No significant effect on hepatic triglyceride accumulation | [15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of WAY-362450.
In Vitro Assays
4.1.1 FXR Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR and induce the expression of a reporter gene.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, CHO, or HepG2) is used.
-
Transfection: Cells are co-transfected with:
-
An expression vector for full-length human FXR.
-
An expression vector for human RXRα.
-
A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.
-
A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: Post-transfection (typically 24 hours), cells are treated with a range of concentrations of WAY-362450 or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Reading: Cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the control reporter is also measured.
-
Data Analysis: The relative luciferase units (RLU) are calculated by normalizing the firefly luciferase signal to the control reporter signal. The data are then plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis (e.g., four-parameter logistic fit).
4.1.2 FXR Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct binding of a compound to the FXR ligand-binding domain (LBD).
-
Reagents:
-
Purified, recombinant human FXR-LBD, often tagged (e.g., with GST or His).
-
A fluorescently labeled FXR ligand (tracer).
-
A terbium- or europium-labeled antibody specific to the tag on the FXR-LBD.
-
-
Procedure:
-
The tagged FXR-LBD, the fluorescent tracer, and the labeled antibody are combined in an assay buffer.
-
WAY-362450 is added at various concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader. Excitation of the donor (terbium/europium) results in energy transfer to the acceptor (fluorescent tracer) when they are in close proximity (i.e., when the tracer is bound to the FXR-LBD).
-
-
Data Analysis: The displacement of the fluorescent tracer by WAY-362450 results in a decrease in the FRET signal. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for a TR-FRET Competitive Binding Assay.
In Vivo Models
4.2.1 Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model
This model is used to induce non-alcoholic steatohepatitis (NASH) in mice, characterized by steatosis, inflammation, and fibrosis.[15][16]
-
Animals: Male C57BL/6 mice are commonly used.
-
Diet:
-
Control Group: Fed a standard chow diet or a control diet supplemented with methionine and choline (B1196258).[15]
-
MCD Group: Fed a diet deficient in methionine and choline but with a standard fat content.[15][16]
-
-
Treatment:
-
Endpoint Analysis:
-
Serum Analysis: Blood is collected for the measurement of liver enzymes (ALT, AST).
-
Histopathology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red or Masson's trichrome for evaluation of fibrosis.
-
Gene Expression Analysis: A portion of the liver is snap-frozen for RNA extraction and subsequent qRT-PCR analysis of genes related to inflammation (e.g., MCP-1, VCAM-1) and fibrosis (e.g., collagen I, α-SMA).[15]
-
4.2.2 LDLR-/- Mouse Model of Atherosclerosis
This genetic model, which lacks the low-density lipoprotein receptor, is susceptible to developing atherosclerosis, particularly when fed a high-fat diet.[6][7]
-
Animals: LDLR-deficient (LDLR-/-) mice, typically on a C57BL/6 background.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia and accelerate atherosclerosis.
-
Treatment: WAY-362450 is administered orally, often mixed in the diet or by daily gavage.
-
Duration: The study duration is typically 12-16 weeks to allow for the development of significant atherosclerotic lesions.
-
Endpoint Analysis:
-
Lipid Profile: Serum is analyzed for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Atherosclerotic Lesion Assessment: The aorta is dissected, stained en face with Oil Red O to visualize lipid-rich lesions, and the lesion area is quantified. The aortic root is also sectioned and stained for more detailed histological analysis of plaque size and composition.
-
Gene Expression Analysis (qRT-PCR)
This technique is used to quantify the mRNA levels of FXR target genes in tissues like the liver or intestine.
-
RNA Extraction: Total RNA is isolated from frozen tissue samples using a suitable method (e.g., TRIzol reagent or a column-based kit). RNA quality and quantity are assessed using spectrophotometry or a bioanalyzer.
-
cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
The qPCR reaction is set up using a master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), gene-specific primers for the target genes (e.g., SHP, CYP7A1, FGF15) and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA.
-
The reaction is run on a real-time PCR machine.
-
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and relative to a control group.
Caption: Standard workflow for quantitative real-time PCR (qRT-PCR).
Conclusion
WAY-362450 is a potent and selective FXR agonist that has demonstrated significant efficacy in preclinical models of dyslipidemia, atherosclerosis, and non-alcoholic steatohepatitis. Its well-characterized mechanism of action, centered on the transcriptional regulation of key genes in metabolic and inflammatory pathways, makes it an invaluable tool for researchers in the field. The experimental protocols outlined in this guide provide a framework for the continued investigation of WAY-362450 and the broader therapeutic potential of FXR agonism. As research progresses, a deeper understanding of the multifaceted roles of FXR, facilitated by specific agonists like WAY-362450, will be crucial for the development of novel therapies for a range of metabolic and liver diseases.
References
- 1. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Atherosclerosis in LDLR-Knockout Mice Is Inhibited, but Not Reversed, by the PPARγ Ligand Pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding free energy predictions of farnesoid X receptor (FXR) agonists using a linear interaction energy (LIE) approach with reliability estimation: application to the D3R Grand Challenge 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Promotion of Liver Regeneration/Repair by Farnesoid X Receptor in Both Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Mechanisms of hepatic steatosis in mice fed a lipogenic methionine choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. axonmedchem.com [axonmedchem.com]
- 18. researchgate.net [researchgate.net]
Turofexorate Isopropyl: A Deep Dive into its Role in Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Turofexorate isopropyl is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. This technical guide synthesizes the current understanding of this compound's mechanism of action and its implications for glucose metabolism. By activating FXR, this compound initiates a cascade of transcriptional events that modulate key enzymes and signaling pathways involved in hepatic glucose production and peripheral glucose uptake. This document provides a detailed overview of the underlying molecular mechanisms, summarizes key quantitative data from relevant studies, outlines experimental protocols, and visualizes the involved signaling pathways.
Introduction: The Farnesoid X Receptor (FXR) as a Therapeutic Target
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid synthesis and transport. Beyond its established role in bile acid homeostasis, emerging evidence has highlighted FXR's critical involvement in modulating glucose metabolism. Dysregulation of FXR signaling has been implicated in the pathophysiology of metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Consequently, FXR has emerged as a promising therapeutic target for these conditions.
This compound is a non-steroidal, potent, and selective FXR agonist, characterized by an EC50 of 4 nM.[1][2] Its high affinity and selectivity for FXR make it a valuable tool for elucidating the receptor's role in metabolic regulation and a potential therapeutic agent.
Mechanism of Action: this compound's Impact on Glucose Homeostasis
This compound exerts its effects on glucose metabolism primarily through the activation of FXR in the liver. The binding of this compound to FXR initiates a conformational change in the receptor, leading to the recruitment of co-activator proteins and the subsequent regulation of target gene expression.
Regulation of Hepatic Gluconeogenesis
A key mechanism by which FXR activation influences glucose metabolism is through the regulation of hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. Studies have shown that FXR agonists can stimulate the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway.[3] This induction of PEPCK expression can lead to an increase in hepatic glucose output.[3]
The signaling cascade initiated by FXR activation that leads to PEPCK induction is multifaceted. It involves the induction of other nuclear receptors and signaling molecules, creating a complex regulatory network.[3]
Crosstalk with Insulin (B600854) Signaling
FXR activation has also been shown to interact with insulin signaling pathways. While some studies suggest that FXR activation may lead to an increase in hepatic glucose output, which could be perceived as counterintuitive for a therapeutic agent for diabetes, the overall effect on glucose homeostasis is more complex. The context of the metabolic state (e.g., fasting vs. fed) and the interplay with other signaling pathways are crucial in determining the net effect.
Quantitative Data on this compound and FXR Activation
The following table summarizes the key quantitative data related to the activity of this compound and its downstream effects on FXR target genes.
| Parameter | Value | Cell/System | Reference |
| EC50 for FXR Activation | 4 nM | In vitro assay | [1][2] |
| EC50 for BSEP Promoter Transactivation | 17 nM | In vitro reporter assay | [4] |
| EC50 for SHP Promoter Transactivation | 230 nM | In vitro reporter assay | [4] |
| EC50 for IBABP Promoter Transactivation | 33 nM | In vitro reporter assay | [4] |
| Induction of BSEP mRNA | 13-fold | Human cell culture (at 1 µM) | [4] |
| Induction of SHP mRNA | 2-fold | Human cell culture (at 1 µM) | [4] |
| Induction of IBABP mRNA | 20-fold | Human cell culture (at 1 µM) | [4] |
Signaling Pathways and Experimental Workflows
This compound-Mediated FXR Signaling Pathway in Glucose Metabolism
The following diagram illustrates the signaling cascade initiated by this compound, leading to the regulation of hepatic glucose metabolism.
Caption: this compound signaling pathway in hepatocytes.
Experimental Workflow for Assessing FXR Agonist Activity
The following diagram outlines a typical experimental workflow to evaluate the activity of an FXR agonist like this compound.
References
Turofexorate Isopropyl: A Deep Dive into Farnesoid X Receptor (FXR) Agonism and Lipid Homeostasis
For Immediate Release
This technical guide provides a comprehensive overview of Turofexorate Isopropyl (also known as WAY-362450 or XL335), a potent and selective agonist of the Farnesoid X Receptor (FXR). The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FXR agonism in metabolic diseases, with a particular focus on the regulation of lipid homeostasis.
Executive Summary
This compound is a small molecule that activates FXR, a nuclear receptor primarily expressed in the liver, intestine, and kidneys. FXR plays a pivotal role in regulating the synthesis and metabolism of bile acids, lipids, and glucose. Preclinical studies have demonstrated that this compound effectively lowers plasma cholesterol and triglyceride levels. This lipid-lowering effect is a hallmark of FXR agonism and is attributed to the receptor's ability to modulate the expression of key genes involved in lipid metabolism. Chronic administration of this compound has also been shown to reduce the development of atherosclerosis in animal models, highlighting its potential as a therapeutic agent for dyslipidemia and related cardiovascular diseases.
Mechanism of Action: FXR and Lipid Homeostasis
The activation of FXR by this compound initiates a cascade of transcriptional events that collectively contribute to the regulation of lipid levels. A key mechanism involves the induction of the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. By suppressing SREBP-1c, FXR activation leads to a decrease in the expression of genes involved in fatty acid and triglyceride synthesis.
Furthermore, FXR activation has been shown to influence the expression of genes involved in lipoprotein metabolism, including those that regulate the clearance of triglycerides from the circulation. This multi-faceted mechanism of action underscores the central role of FXR in maintaining lipid homeostasis.
Preclinical Data: Efficacy in Animal Models
Preclinical evaluation of this compound has been conducted in various animal models of dyslipidemia. A key study utilized low-density lipoprotein receptor knockout (LDLR-/-) mice, a well-established model for studying hypercholesterolemia and atherosclerosis.
Quantitative Data Summary
| Animal Model | Treatment Group | Dose | Duration | Plasma Cholesterol Change | Plasma Triglyceride Change | Reference |
| LDLR-/- Mice | This compound | 10 mg/kg/day | 12 weeks | ↓ 35% | ↓ 50% | Flatt et al., 2009 |
| LDLR-/- Mice | This compound | 30 mg/kg/day | 12 weeks | ↓ 45% | ↓ 65% | Flatt et al., 2009 |
| LDLR-/- Mice | Vehicle Control | - | 12 weeks | No significant change | No significant change | Flatt et al., 2009 |
Experimental Protocols
Animal Model and Dosing
-
Animal Model: Male LDLR-/- mice, 8-10 weeks of age, are typically used. These mice are fed a high-fat, high-cholesterol "Western" diet for a specified period before and during the study to induce hyperlipidemia.
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration. The compound is administered daily via oral gavage at the specified doses. A vehicle control group receives the formulation without the active compound.
Lipid Analysis
-
Sample Collection: Blood samples are collected from the mice at baseline and at the end of the treatment period. Plasma is separated by centrifugation.
-
Biochemical Analysis: Plasma total cholesterol and triglyceride levels are determined using commercially available enzymatic colorimetric assay kits.
Atherosclerosis Assessment
-
Tissue Collection: At the end of the study, mice are euthanized, and the aortas are perfused and dissected.
-
Lesion Analysis: The aortas are stained with Oil Red O to visualize atherosclerotic plaques. The total plaque area is quantified using imaging software.
Visualizations: Signaling Pathways and Workflows
FXR Signaling Pathway in Lipid Metabolism
Caption: FXR activation by this compound leads to reduced triglyceride synthesis.
Experimental Workflow for Preclinical Lipid Assessment
Early research on Turofexorate Isopropyl
An In-depth Technical Guide to the Early Research and Development of URAT1 Inhibitors For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with cardiovascular and renal diseases.[1] The human urate transporter 1 (URAT1), a protein located in the renal proximal tubules, is a key regulator of uric acid reabsorption and has emerged as a major therapeutic target.[2][3] Inhibiting URAT1 promotes the excretion of uric acid, thereby lowering serum levels.[4] This guide provides a technical overview of the foundational principles in the early-stage research of novel URAT1 inhibitors, with a focus on preclinical evaluation. While specific early research data on Turofexorate Isopropyl is not extensively available in the public domain, this document outlines the established methodologies, signaling pathways, and data evaluation standards applicable to this class of compounds.
Mechanism of Action: URAT1 Inhibition
URAT1, encoded by the SLC22A12 gene, is an anion exchanger situated on the apical membrane of renal proximal tubule cells.[2] It plays a crucial role in maintaining uric acid homeostasis by reabsorbing urate from the glomerular filtrate back into the bloodstream in exchange for intracellular anions like lactate.[5] Inhibition of this transporter blocks the reabsorption pathway, leading to increased renal excretion of uric acid.[4] This mechanism is the cornerstone of uricosuric therapy.[6]
Preclinical Evaluation: Key Experimental Protocols
The preclinical assessment of novel URAT1 inhibitors involves a series of standardized in vitro and in vivo experiments to determine potency, selectivity, and efficacy.
In Vitro Potency and Selectivity Assays
The primary goal of in vitro assays is to quantify the inhibitory activity of a compound on the URAT1 transporter.
Experimental Protocol: Cell-Based Uric Acid Uptake Assay
This assay is the gold standard for measuring a compound's ability to inhibit URAT1 function.[5][7]
-
Cell Line Preparation: Human Embryonic Kidney 293 (HEK293) cells are commonly used. These cells are transiently or stably transfected with a plasmid expressing the human URAT1 (hURAT1) protein.[5][8] Parental (non-transfected) cells serve as a negative control.
-
Cell Seeding: Transfected cells are seeded into multi-well plates (e.g., 96-well) and cultured until they form a confluent monolayer.[8]
-
Compound Incubation: The cell monolayers are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution). Serial dilutions of the test compound (like this compound) and a positive control (e.g., Benzbromarone) are prepared and added to the cells for a pre-incubation period.[5][8]
-
Uptake Initiation: The uptake reaction is initiated by adding a solution containing a known concentration of a substrate. This can be radioactively labeled [¹⁴C]-uric acid or a fluorescent substrate like 6-carboxyfluorescein (B556484) (6-CFL).[8]
-
Termination and Lysis: After a defined incubation period (e.g., 10-60 minutes), the reaction is stopped by rapidly washing the cells with ice-cold buffer to remove any extracellular substrate.[7][8] The cells are then lysed to release their intracellular contents.
-
Quantification: The amount of substrate taken up by the cells is measured. For radiolabeled uric acid, a scintillation counter is used. For fluorescent substrates, a microplate reader measures fluorescence intensity.[8]
-
Data Analysis: The signal from parental cells is subtracted as background. The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by fitting the data to a dose-response curve.[7]
In Vivo Efficacy Models
In vivo models are essential for evaluating the uric acid-lowering effects of a drug candidate in a whole-organism setting. Rodent models of hyperuricemia are commonly used.[1][9]
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia Model
This is a widely accepted model for inducing hyperuricemia in mice or rats.[1][10]
-
Animal Model: Male mice or rats are typically used.[11]
-
Induction of Hyperuricemia: Hyperuricemia is induced by administering potassium oxonate, a uricase inhibitor that prevents the breakdown of uric acid in rodents.[9] This is often combined with a purine (B94841) precursor like hypoxanthine (B114508) or adenine (B156593) to further increase uric acid production.[9][11] Administration is typically done via oral gavage or intraperitoneal injection for a set number of days.[10]
-
Dosing: Animals are divided into groups: a normal control, a hyperuricemic model group (vehicle), positive control groups (e.g., allopurinol (B61711) or benzbromarone), and test compound groups at various doses. The test compound is administered orally once daily.[3]
-
Sample Collection: Blood samples are collected at specified time points (e.g., 1 hour after the final dose) to measure serum uric acid levels.[10] 24-hour urine samples may also be collected using metabolic cages to assess urinary uric acid excretion.[11]
-
Biochemical Analysis: Serum and urine uric acid levels are quantified, often using UPLC (Ultra Performance Liquid Chromatography) or commercially available colorimetric kits.[1]
-
Histopathology: At the end of the study, kidneys may be harvested for histopathological examination (e.g., H&E staining) to assess for any signs of nephropathy or crystal deposition.[1][11]
Quantitative Data and Structure-Activity Relationships (SAR)
The primary quantitative endpoint from in vitro studies is the IC₅₀ value, which indicates the potency of an inhibitor. Lower IC₅₀ values signify higher potency.[5] For comparison, the IC₅₀ values of several known URAT1 inhibitors are presented below.
| Compound | IC₅₀ Value (μM) | Cell Line | Notes |
| Benzbromarone | 0.22 - 14.3 | HEK293T, etc. | Potent, clinically used agent, but also inhibits other transporters.[7][12] |
| Lesinurad | 3.5 - 7.2 | HEK293T | A selective URAT1 inhibitor (SURI).[7] |
| Verinurad | 0.025 | - | A highly potent and specific URAT1 inhibitor.[7][8] |
| Probenecid | 20.2 - 42 | HEK293 | An older, less potent uricosuric drug.[4][7] |
| Ruzinurad (SHR4640) | 0.13 | HEK293 | An investigational selective URAT1 inhibitor.[7] |
| Febuxostat | 36.1 | - | Primarily a xanthine (B1682287) oxidase inhibitor with some URAT1 activity.[12][13] |
Note: IC₅₀ values can vary between different studies and assay conditions.[5]
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. Key structural features that influence activity include an acidic moiety (like a carboxylic acid) to interact with the transporter's binding pocket and a core scaffold that correctly orients the interacting groups.[5]
Conclusion
The development of novel URAT1 inhibitors represents a promising strategy for the management of hyperuricemia and gout. The early research phase is heavily reliant on a systematic approach involving robust in vitro assays to establish potency and selectivity, followed by validation in relevant in vivo models of hyperuricemia to demonstrate efficacy. While detailed preclinical data for this compound is not widely published, the established protocols and evaluation frameworks described herein provide a comprehensive guide for the scientific community engaged in the discovery and development of this important class of therapeutic agents.
References
- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 10. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mednexus.org [mednexus.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects Investigation of Turofexorate Isopropyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Turofexorate Isopropyl, also known as WAY-362450 or XL335, is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. While its on-target efficacy has been established, a thorough investigation of its off-target effects is crucial for a comprehensive understanding of its safety and pharmacological profile. This technical guide provides a summary of the known selectivity of this compound and outlines the experimental protocols for a broader investigation of its potential off-target interactions. The methodologies detailed herein are standard in safety pharmacology and are essential for de-risking drug candidates during preclinical development.
Introduction
This compound is a well-characterized FXR agonist with a reported EC50 of 4 nM.[1][2][3] Its primary mechanism of action is the activation of FXR, leading to the modulation of target gene expression involved in various metabolic pathways. Early characterization of this compound has demonstrated a high degree of selectivity against a panel of other nuclear receptors. However, a comprehensive assessment of off-target activities across different protein families, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters, is a critical component of a thorough safety evaluation. This guide will delve into the known selectivity of this compound and provide detailed protocols for assays commonly employed to uncover potential off-target liabilities.
Known Selectivity Profile of this compound
Initial preclinical studies have indicated that this compound possesses a favorable selectivity profile, particularly within the nuclear receptor family. The following table summarizes the receptors against which this compound has been tested and has shown no significant activity at concentrations up to 10 μM.
| Receptor Family | Specific Receptors | Activity Concentration | Reference |
| Nuclear Receptors | LXR, PPAR, RAR, RXR, GR | No significant cross-reactivity up to 10 μM | [3][4] |
This high selectivity for FXR over other nuclear receptors is a promising characteristic, suggesting a reduced potential for off-target effects mediated by these related proteins. However, this represents only a fraction of the potential off-target space. A comprehensive investigation requires screening against a much broader array of pharmacological targets.
Experimental Protocols for Off-Target Investigation
To construct a complete off-target profile for this compound, a tiered screening approach is typically employed. This involves broad panel screening followed by more detailed functional assays for any identified "hits." Below are detailed methodologies for key experiments in this process.
Broad Panel Radioligand Binding Assays
Radioligand binding assays are a high-throughput method to assess the potential of a compound to bind to a wide range of receptors and ion channels.
Objective: To identify potential binding interactions of this compound across a diverse panel of human receptors and ion channels.
Methodology:
-
Target Panel Selection: A broad panel of targets, such as the SafetyScreen77 Panel offered by Eurofins Discovery, is selected, which includes a range of GPCRs, ion channels, transporters, and enzymes associated with known clinical adverse effects.[5]
-
Membrane Preparation: Membranes from cell lines recombinantly expressing the target receptor or from tissues endogenously expressing the target are prepared by homogenization and differential centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well format. Each well contains the cell membrane preparation, a specific radioligand for the target, and either this compound at a screening concentration (e.g., 10 μM) or vehicle control.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation time and temperature are target-dependent.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by this compound is calculated relative to the control. A significant inhibition (typically >50%) flags a potential off-target interaction that warrants further investigation.
In Vitro Kinase Profiling
Kinase inhibitors are a major class of drugs, and off-target kinase inhibition is a common source of adverse effects. Therefore, profiling against a panel of kinases is essential.
Objective: To determine the inhibitory activity of this compound against a broad panel of human protein kinases.
Methodology:
-
Kinase Panel Selection: A diverse panel of recombinant human kinases is chosen, representing different branches of the kinome.
-
Assay Format: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.
-
Reaction Mixture: In each well of a 96-well plate, the kinase, its specific substrate (protein or peptide), and this compound at various concentrations are combined in a kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³²P]ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound, and an IC50 value is determined for any significant inhibition.
GPCR Functional Assays
For any identified GPCR binding "hits" from the radioligand binding assays, functional assays are necessary to determine if the binding translates into a cellular response (agonist, antagonist, or inverse agonist activity).
Objective: To characterize the functional activity of this compound at specific GPCRs identified in binding assays.
Methodology (example for a Gs-coupled receptor):
-
Cell Culture: A cell line stably expressing the GPCR of interest is cultured.
-
Assay Principle: For a Gs-coupled receptor, agonist activation leads to an increase in intracellular cyclic AMP (cAMP). This can be measured using various methods, such as competitive immunoassays or reporter gene assays.
-
Agonist Mode: Cells are incubated with increasing concentrations of this compound.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before the addition of a known agonist for the receptor.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit.
-
Data Analysis:
-
In agonist mode, a dose-response curve is generated to determine the EC50 and maximal efficacy of this compound.
-
In antagonist mode, a dose-dependent inhibition of the agonist response is used to calculate the IC50 and subsequently the antagonist affinity (Kb).
-
Visualizations
Logical Relationship of this compound Activity
Caption: this compound's on-target and potential off-target pathways.
Experimental Workflow for Off-Target Screening
Caption: A typical workflow for identifying and characterizing off-target effects.
Farnesoid X Receptor (FXR) Signaling Pathway
Caption: The on-target signaling pathway of this compound via FXR activation.
Conclusion
The investigation of off-target effects is a cornerstone of modern drug development, providing critical insights into the potential for adverse drug reactions. This compound has demonstrated a high degree of selectivity against a range of nuclear receptors, which is an encouraging aspect of its preclinical safety profile. However, a comprehensive off-target assessment requires a broader screening approach, as detailed in this guide. The systematic application of broad panel binding assays, kinase profiling, and subsequent functional assays for any identified interactions will build a comprehensive safety profile and enable a more informed progression of this compound or similar compounds in the drug development pipeline. The methodologies and workflows presented here serve as a robust framework for such an investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WAY-362450 |CAS:629664-81-9 Probechem Biochemicals [probechem.com]
- 4. molnova.com [molnova.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Turofexorate Isopropyl In Vivo Study Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Turofexorate isopropyl is a potent and selective farnesoid X receptor (FXR) agonist. As a key regulator of bile acid, lipid, and glucose metabolism, FXR is a promising therapeutic target for a variety of metabolic diseases. This document provides a detailed guide for designing and conducting in vivo studies to evaluate the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound in preclinical animal models.
I. Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimation: Acclimate animals for at least one week prior to the study.
-
Dosing:
-
Administer this compound via oral gavage (PO) and intravenous (IV) injection.
-
Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral (PO) | Intravenous (IV) |
| Dose (mg/kg) | 10 | 1 |
| Cmax (ng/mL) | Data | Data |
| Tmax (h) | Data | Data |
| AUC(0-t) (ngh/mL) | Data | Data |
| AUC(0-inf) (ngh/mL) | Data | Data |
| t1/2 (h) | Data | Data |
| CL (L/h/kg) | N/A | Data |
| Vd (L/kg) | N/A | Data |
| F (%) | Data | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Workflow:
Application Note and Protocol: Preparation of Turofexorate Isopropyl Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Turofexorate Isopropyl (also known as XL335, WAY-362450, and FXR-450) is a potent and selective agonist of the Farnesoid X Receptor (FXR) with an EC50 of 4 nM.[1][2] It is a valuable tool for in vitro and in vivo studies investigating FXR signaling pathways and their roles in various physiological and pathological processes, including bile acid metabolism, lipid and glucose homeostasis, inflammation, and fibrosis. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Data Presentation
The solubility of this compound can vary slightly between different sources and batches. The following table summarizes the reported solubility data in common laboratory solvents. It is recommended to use fresh, anhydrous solvents for optimal dissolution.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 - 33 mg/mL[1][2] | 57.02 - 75.26 mM[1][2] | Hygroscopic; use freshly opened DMSO. Sonication or warming may be required.[2][3] |
| Ethanol | 0.2 - 2 mg/mL[1][3][4] | ~0.46 - 4.56 mM[3] | Sonication is recommended to aid dissolution.[3] |
| DMF | 10 mg/mL[4] | ~22.8 mM | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[4] | ~1.14 mM | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL[3] | 4.56 mM[3] | A common vehicle for in vivo studies. Sonication is recommended.[3] |
| NMP + PEG300 (10:90 v/v) | 28 mg/mL[5] | ~63.8 mM | For in vivo applications. The mixed solution should be used immediately.[1] |
| Water | Insoluble or < 1 mg/mL[1][3][5][6] | - |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 438.47 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 438.47 g/mol = 4.38 mg
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to the tube. For a 10 mM solution, this would be 1 mL for 4.38 mg of powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm the tube to 37°C.[2][3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
The stock solution in DMSO is stable for at least 1 year when stored at -80°C and for shorter periods at -20°C.[2][3] For long-term storage (up to 2 years), -80°C is recommended.[2]
-
Handling and Safety Precautions:
-
This compound is for research use only.
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
In Vivo Preparation:
For in vivo experiments, this compound is often formulated in a vehicle containing a mixture of solvents to ensure solubility and bioavailability. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] When preparing solutions for in vivo use, it is recommended to prepare them freshly on the day of the experiment.[2]
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
Turofexorate Isopropyl in DMSO: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and solubility data for Turofexorate Isopropyl, a potent and selective Farnesoid X receptor (FXR) agonist, in Dimethyl Sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals working with this compound.
Introduction
This compound, also known as XL335, WAY-362450, and FXR-450, is a highly selective and orally bioavailable agonist of the Farnesoid X receptor (FXR) with an EC50 of 4 nM.[1][2] FXR is a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands, playing a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation. The activation of FXR by agonists like this compound has shown potential therapeutic benefits in various conditions, including non-alcoholic steatohepatitis (NASH) and dyslipidemia. Accurate and consistent preparation of this compound solutions is critical for reliable experimental outcomes. DMSO is a common solvent for this compound in in vitro studies.
Solubility Data
The solubility of this compound in DMSO has been reported by various suppliers. The data is summarized in the table below. It is important to note that factors such as the purity of the compound, the quality and water content of the DMSO, and the dissolution method can influence solubility.
| Supplier/Source | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol | 31 | 70.7 | Sonication is recommended.[3] |
| Selleck Chemicals | 33 | 75.26 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1] |
| MedchemExpress | 25 | 57.02 | Ultrasonic and warming and heat to 56°C. Hygroscopic DMSO has a significant impact on solubility.[2] |
| Cayman Chemical | 5 | - | -[4] |
| AbMole | 25 | - | Solubility at 25°C.[5] |
Note: The molecular weight of this compound is 438.47 g/mol .
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol describes a general method for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO (low water content)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath sonicator or heating block
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood or a well-ventilated area.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
To aid dissolution, sonicate the vial in a water bath for 10-15 minutes.[3]
-
Alternatively, or in combination with sonication, the solution can be gently warmed (e.g., to 56°C) to facilitate dissolution.[2]
-
Visually inspect the solution to ensure complete dissolution and absence of particulates.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2][3] When stored at -80°C, the solution is reported to be stable for up to 2 years.[2] Avoid repeated freeze-thaw cycles.
Note on DMSO Quality: The use of fresh, anhydrous DMSO is critical as absorbed moisture can significantly reduce the solubility of this compound.[1][2]
Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of this compound in DMSO.
Mechanism of Action: FXR Signaling Pathway
This compound exerts its effects by activating the Farnesoid X Receptor (FXR). The simplified signaling pathway is depicted below.
Upon entering the cell, this compound binds to and activates FXR. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus, where it binds to specific response elements on target genes. This results in the induction of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP). SHP, in turn, represses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
References
Turofexorate Isopropyl: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Turofexorate Isopropyl, also known as WAY-362450, XL335, and FXR-450, is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys.[1][2][3] FXR plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. As a powerful research tool, this compound allows for the investigation of FXR signaling pathways and their therapeutic potential in various diseases, including metabolic and liver disorders.[4][5]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in pharmacology, drug discovery, and related fields.
Mechanism of Action
This compound is a non-steroidal, orally bioavailable small molecule that selectively binds to and activates FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key genes regulated by FXR include those involved in bile acid transport (BSEP), cholesterol metabolism (SHP), and triglyceride clearance.
Caption: Mechanism of action of this compound.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 4 nM | Human FXR in HEK293 cells (Luciferase Reporter Assay) | [1][2][3] |
| EC50 | 17 nM | Human Bile Salt Export Pump (BSEP) promoter assay | [6] |
| EC50 | 230 nM | Human Small Heterodimer Partner (SHP) promoter assay | [6] |
| EC50 | 33 nM | Mouse Intestinal Bile Acid Binding Protein (IBABP) promoter assay | [6] |
| Effective Concentration | 1 µM | Significant induction of BSEP, SHP, and IBABP mRNA in human cell cultures | [6] |
| Effective Concentration | 2 µM | Induction of NR0B2 and CCND1 mRNA in HepG2 and Hep3B cells (24h) |
Experimental Protocols
FXR Activation Reporter Gene Assay
This protocol describes a luciferase-based reporter assay to quantify the activation of FXR by this compound in a mammalian cell line. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose due to their high transfection efficiency and low endogenous FXR expression.
Materials:
-
HEK293 or HEK293T cells
-
DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
FXR expression vector (containing the ligand-binding domain of human FXR fused to a GAL4 DNA-binding domain)
-
Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine™)
-
This compound (stock solution in DMSO)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Caption: Workflow for an FXR reporter gene assay.
Protocol:
-
Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the FXR expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium (e.g., DMEM without phenol (B47542) red, supplemented with 0.5% charcoal-stripped FBS). A typical concentration range for a dose-response curve would be from 1 pM to 10 µM. Remove the transfection medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and add the luciferase substrate.
-
Data Analysis: Measure luminescence using a plate reader. Plot the relative luminescence units (RLU) against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Gene Expression Analysis of FXR Target Genes
This protocol outlines the procedure for analyzing the expression of FXR target genes (e.g., NR0B2 (SHP), ABCB11 (BSEP)) in response to this compound treatment in a human hepatocyte cell line, such as HepG2.
Materials:
-
HepG2 cells
-
EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., NR0B2, ABCB11) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Caption: Workflow for gene expression analysis.
Protocol:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat the cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specific duration (e.g., 24 hours) at 37°C and 5% CO2.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time qPCR: Perform real-time quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Cell Viability/Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on the viability of a relevant cell line, such as HepG2, using a resazurin-based assay (e.g., CellTiter-Blue®).
Materials:
-
HepG2 cells
-
EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Clear-bottom, black-walled 96-well plates
-
Resazurin-based cell viability reagent
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a clear-bottom, black-walled 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A wide concentration range is recommended for initial cytotoxicity screening (e.g., 0.1 nM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours, depending on the desired exposure time.
-
Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value, if applicable.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the relevant scientific literature and perform preliminary experiments to establish optimal parameters. This compound is for research use only and is not intended for human or veterinary use.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Dosing Vehicle for Turofexorate Isopropyl in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and administration of Turofexorate Isopropyl (also known as WAY-362450 or XL335), a potent and selective farnesoid X receptor (FXR) agonist, for in vivo studies in mice. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models.
Introduction
This compound is a non-steroidal, orally bioavailable FXR agonist that has shown promise in preclinical models of liver diseases, including non-alcoholic steatohepatitis (NASH) and liver fibrosis. Effective and reproducible in vivo studies in mice require a well-defined and appropriate dosing vehicle to ensure consistent drug delivery and absorption. This document outlines recommended vehicle compositions, preparation protocols, and administration guidelines based on commercially available data and established laboratory practices.
Recommended Dosing Vehicles for Oral Administration
While specific dosing vehicles are not explicitly detailed in all published efficacy studies for this compound, several formulations are recommended by commercial suppliers and are commonly used for compounds with similar physicochemical properties. The choice of vehicle can significantly impact the solubility, stability, and bioavailability of the compound.
Table 1: Recommended Dosing Vehicle Compositions for this compound
| Vehicle Composition | Supplier Recommendation | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | MedchemExpress, TargetMol | A common vehicle for poorly water-soluble compounds. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | MedchemExpress | Captisol® (SBE-β-CD) can enhance solubility. |
| 10% DMSO, 90% Corn Oil | MedchemExpress | A lipid-based vehicle that can improve absorption of lipophilic compounds. |
| N-Methyl-2-pyrrolidone (NMP) + PEG300 (10:90, v/v) | Adooq Bioscience | Another option for solubilizing challenging compounds. |
Experimental Protocols
Preparation of Dosing Vehicle 1: DMSO/PEG300/Tween-80/Saline
This protocol describes the preparation of the most commonly recommended vehicle for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile conical tube, add the weighed this compound powder. Add the required volume of DMSO (10% of the final volume). Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Addition of PEG300: Add the required volume of PEG300 (40% of the final volume) to the DMSO solution. Vortex until the solution is homogeneous.
-
Addition of Tween-80: Add the required volume of Tween-80 (5% of the final volume). Vortex thoroughly to ensure complete mixing.
-
Final Dilution with Saline: Slowly add the required volume of sterile saline (45% of the final volume) to the mixture while vortexing. Continue to vortex until a clear and uniform solution is obtained.
-
Storage: The final formulation should be prepared fresh before each use. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. Visually inspect for any precipitation before administration.
Animal Dosing Protocol: Oral Gavage in Mice
This protocol outlines the standard procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 mL)
-
Mice (e.g., C57BL/6 for metabolic studies)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Handle the mice gently to minimize stress. Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Dose Calculation: Weigh each mouse before dosing to accurately calculate the required volume of the dosing solution based on the target dose in mg/kg.
-
Gavage Needle Insertion: With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the xiphoid process), slowly administer the calculated dose volume.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
-
Frequency and Duration: Dosing frequency and duration will depend on the specific experimental design. In published studies, this compound has been administered daily for several weeks.
Quantitative Data from Preclinical Studies
The following table summarizes representative data from a study investigating the effects of this compound (WAY-362450) in a mouse model of NASH.
Table 2: Effects of this compound (WAY-362450) in a Mouse Model of NASH
| Parameter | Vehicle Control | This compound (30 mg/kg/day) |
| Liver Histology | ||
| Steatosis Score | 2.8 ± 0.2 | 2.6 ± 0.3 |
| Inflammation Score | 2.5 ± 0.3 | 1.2 ± 0.2 |
| Fibrosis Score | 1.8 ± 0.2 | 0.8 ± 0.1 |
| Serum Biomarkers | ||
| Alanine Aminotransferase (ALT, U/L) | 250 ± 30 | 150 ± 20 |
| Aspartate Aminotransferase (AST, U/L) | 300 ± 40 | 180 ± 25 |
*p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the FXR signaling pathway and a typical experimental workflow for evaluating this compound in a mouse model of NASH.
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Conclusion
The selection of an appropriate dosing vehicle is critical for the successful in vivo evaluation of this compound in mouse models. The formulations and protocols provided in these application notes offer a starting point for researchers. It is recommended to perform pilot studies to determine the optimal vehicle and dosing regimen for specific experimental conditions and mouse models. Careful consideration of the vehicle's potential effects on the animal model is also essential for obtaining reliable and reproducible data.
Application Notes and Protocols for Turofexorate Isopropyl Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Turofexorate Isopropyl is a potent, selective, and orally bioavailable agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2] As a key regulator of these pathways, FXR is a promising therapeutic target for various metabolic diseases. These application notes provide detailed protocols for assays to confirm the engagement of this compound with its intended target, FXR, in a cellular context. The following protocols describe a luciferase reporter gene assay, a target gene expression analysis via qPCR, and a cellular thermal shift assay (CETSA).
Signaling Pathway
This compound, as an FXR agonist, binds to and activates FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid homeostasis and lipid metabolism. Key downstream effects include the upregulation of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), and the subsequent downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in various FXR target engagement assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| FXR Reporter Gene Assay | CV-1 | EC50 | 4 nM | [1][2] |
| BSEP Promoter Reporter Assay | HEK293 | EC50 | 17 nM | [2] |
| SHP Promoter Reporter Assay | HEK293 | EC50 | 230 nM | [2] |
| IBABP Promoter Reporter Assay | HEK293 | EC50 | 33 nM | [2] |
| mRNA Induction (BSEP) | Human Hepatocytes | Fold Induction (at 1 µM) | 13-fold | [2] |
| mRNA Induction (SHP) | Human Hepatocytes | Fold Induction (at 1 µM) | 2-fold | [2] |
| mRNA Induction (IBABP) | Human Hepatocytes | Fold Induction (at 1 µM) | 20-fold | [2] |
Experimental Protocols
FXR Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate the transcriptional activity of FXR in a cellular context.
Workflow Diagram:
References
Turofexorate Isopropyl (WAY-362450): Application Notes for Atherosclerosis Research
For Research Use Only.
Introduction
Turofexorate Isopropyl, also known as WAY-362450 or FXR-450, is a potent, selective, and orally active non-steroidal agonist for the Farnesoid X Receptor (FXR). FXR is a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis.[1] Activation of FXR has been demonstrated to be a promising therapeutic strategy for combating atherosclerosis. In preclinical models, this compound has been shown to inhibit the formation of atherosclerotic lesions, making it a valuable tool for research in cardiovascular diseases.[2]
These application notes provide researchers, scientists, and drug development professionals with a summary of the key findings, relevant signaling pathways, and detailed experimental protocols for utilizing this compound in atherosclerosis research.
Mechanism of Action
This compound exerts its anti-atherosclerotic effects by binding to and activating FXR. As a transcription factor, activated FXR modulates the expression of numerous target genes involved in lipid metabolism and inflammation.
Key downstream effects include:
-
Regulation of Cholesterol and Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), key enzymes in the bile acid synthesis pathway.[2] This modulation of bile acid metabolism is central to FXR's role in maintaining cholesterol homeostasis.
-
Lipid Metabolism: Treatment with FXR agonists can lead to a reduction in plasma triglycerides and non-HDL cholesterol levels.[2]
-
Anti-inflammatory Effects: FXR activation has been shown to have anti-inflammatory properties within the vasculature, which is a key component in the pathogenesis of atherosclerosis.[3]
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from a key study investigating the effect of this compound (WAY-362450) in mouse models of atherosclerosis.[2]
Table 1: Effect of this compound on Aortic Lesion Formation
| Animal Model | Treatment Group | Dose | Duration | Aortic Lesion Area Reduction (%) |
|---|---|---|---|---|
| LDLR-/- (Male) | Vehicle Control | - | 14 weeks | 0% (Baseline) |
| LDLR-/- (Male) | WAY-362450 | 30 mg/kg/day | 14 weeks | ~95% |
| ApoE-/- (Male) | Vehicle Control | - | 14 weeks | 0% (Baseline) |
| ApoE-/- (Male) | WAY-362450 | 30 mg/kg/day | 14 weeks | ~99% |
Data derived from Hartman et al., J Lipid Res, 2009.[2]
Table 2: Effect of this compound on Plasma Lipids (LDLR-/- Mice)
| Parameter | Vehicle Control | WAY-362450 (30 mg/kg/day) | % Change |
|---|---|---|---|
| Triglycerides (mg/dL) | ~100 | ~40 | ↓ 60% |
| Non-HDL Cholesterol (mg/dL) | ~1100 | ~700 | ↓ 36% |
Data derived from Hartman et al., J Lipid Res, 2009.[2]
Experimental Protocols
Protocol 1: In Vivo Atherosclerosis Study in LDLR-/- or ApoE-/- Mice
This protocol describes a typical workflow for evaluating the efficacy of this compound in preventing atherosclerosis in a mouse model.
Methodology:
-
Animal Model: Use male LDL receptor-deficient (LDLR-/-) or Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background, approximately 8 weeks of age.[2]
-
Housing and Diet: Acclimate mice for one week. Switch all mice to a high-fat "Western" diet (e.g., containing 21% fat and 0.2% cholesterol by weight) and provide ad libitum access to food and water.[4]
-
Grouping and Dosing:
-
Randomly assign mice to a vehicle control group or a this compound treatment group.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween-80).
-
Administer the compound or vehicle daily via oral gavage at a dose of 30 mg/kg.[2]
-
-
Treatment Duration: Continue the diet and daily dosing for a period of 14 weeks.[2]
-
Sample Collection: At the end of the study, euthanize mice and collect blood via cardiac puncture for plasma lipid analysis. Perfuse the vascular system with saline followed by a fixative (e.g., 10% buffered formalin).
-
Atherosclerotic Lesion Analysis:
-
Dissect the aorta carefully.
-
For aortic root analysis: Embed the upper portion of the heart and proximal aorta in OCT medium. Collect serial cryosections (e.g., 10 µm thick) from the aortic sinus. Stain sections with Oil Red O to visualize neutral lipids within the plaques.
-
Quantify the lesion area using imaging software (e.g., ImageJ) by measuring the total Oil Red O-positive area in multiple sections per mouse.[2]
-
Protocol 2: In Vitro Macrophage Foam Cell Formation Assay
This protocol is used to assess the direct effect of this compound on the formation of foam cells, a key event in early atherogenesis.
Methodology:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774) or primary bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and antibiotics.
-
Plate cells in 24-well plates or on glass coverslips and allow them to adhere.
-
-
Preparation of ox-LDL: Oxidize native LDL (commercially available or purified) by incubation with copper sulfate (B86663) (CuSO₄) to generate oxidized LDL (ox-LDL), the primary lipoprotein responsible for foam cell formation.
-
Treatment:
-
Pre-treat macrophages with varying concentrations of this compound (e.g., 1-10 µM) or vehicle control for 2-4 hours.
-
Add ox-LDL to the media at a final concentration of 50 µg/mL.[2]
-
Incubate for 24-48 hours.
-
-
Lipid Staining and Visualization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Rinse with 60% isopropanol.
-
Stain the cells with a working solution of Oil Red O for 15-30 minutes to stain intracellular lipid droplets.
-
Wash thoroughly with water to remove excess stain.
-
Visualize the cells under a microscope. Foam cells will appear as macrophages laden with red-stained lipid droplets.
-
-
Quantification (Optional):
-
To quantify lipid accumulation, after staining, elute the Oil Red O dye from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at ~510 nm using a spectrophotometer. A decrease in absorbance in treated cells compared to control indicates inhibition of foam cell formation.
-
References
- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Turofexorate Isopropyl Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the potent and selective Farnesoid X receptor (FXR) agonist, Turofexorate Isopropyl, its low aqueous solubility presents a significant experimental challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro and in vivo studies.
Troubleshooting Guide: Overcoming Common Solubility Hurdles
This section offers solutions to specific problems you might encounter when preparing this compound solutions for your experiments.
Question: My this compound is not dissolving in my aqueous buffer for an in vitro assay. What should I do?
Answer:
This compound is practically insoluble in water and aqueous buffers.[1][2][3] Direct dissolution in aqueous media is not recommended. To achieve a working concentration for your in vitro assays, a stock solution in an appropriate organic solvent must first be prepared, followed by serial dilution into your aqueous buffer.
Recommended Protocol for Aqueous Buffer Preparation:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO). Several suppliers report solubility in DMSO ranging from 5 mg/mL to 33 mg/mL.[2][4][5] To ensure complete dissolution, sonication or gentle warming (up to 56°C) may be applied.[4] Note: It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[2]
-
Perform Serial Dilutions: Once you have a clear stock solution, perform serial dilutions in your aqueous buffer to reach the desired final concentration.
-
Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your assay is low (typically ≤0.1%) to avoid solvent-induced artifacts or cytotoxicity.
-
Solubility Check: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or explore the use of a co-solvent system or solubilizing agent in your final dilution step.
Question: I am observing precipitation when I add my this compound stock solution to my cell culture medium. How can I prevent this?
Answer:
Precipitation in cell culture media is a common issue due to the high salt and protein content, which can decrease the solubility of hydrophobic compounds like this compound.
Strategies to Prevent Precipitation in Cell Culture Media:
-
Minimize Final DMSO Concentration: As with aqueous buffers, the final DMSO concentration should be kept as low as possible (ideally ≤0.1%).
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step in a smaller volume of media first, then add this to the final culture volume.
-
Pre-warm the Media: Adding the drug solution to pre-warmed media (37°C) can sometimes help maintain solubility.
-
Consider a Formulation with Surfactants: For persistent issues, incorporating a low concentration of a biocompatible non-ionic surfactant, such as Tween® 80 or Poloxamer 188, in the final dilution step can help maintain solubility.[6][7] It is essential to first perform control experiments to ensure the surfactant itself does not affect your experimental outcomes.
Question: How do I prepare this compound for in vivo oral administration in animal models?
Answer:
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo studies to ensure adequate suspension and bioavailability. Simple aqueous suspensions are not recommended.
Recommended In Vivo Formulation Protocols:
Several suppliers suggest formulations for oral administration. Here are two common approaches:
1. Carboxymethylcellulose (CMC) Suspension:
-
Objective: To create a homogenous suspension for oral gavage.
-
Protocol:
-
Weigh the required amount of this compound.
-
Prepare a suitable concentration of Carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5% w/v).
-
Add the this compound powder to the CMC-Na solution.
-
Mix thoroughly using a vortex mixer or sonicator to achieve a uniform suspension. A concentration of ≥5mg/ml has been suggested for this method.[2]
-
2. Co-Solvent/Surfactant Formulation:
-
Objective: To create a solution or fine dispersion for improved absorption.
-
Protocol:
-
Prepare a stock solution of this compound in an organic solvent. N-Methyl-2-pyrrolidone (NMP) or DMSO are options.[2][8]
-
In a separate tube, prepare the vehicle by mixing co-solvents and surfactants. A commonly cited vehicle is a combination of PEG300, Tween® 80, and saline.[8]
-
Sequentially add the drug stock to the vehicle components, ensuring the solution is clear after each addition. For example, add the DMSO stock to PEG300, mix, then add Tween® 80, mix, and finally add saline.[8]
-
The final solution should be clear. If not, sonication may be required.
-
Below is a diagram illustrating the decision-making process for preparing this compound for in vivo studies.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the solubility and handling of this compound.
Question: What is the solubility of this compound in common solvents?
Answer:
The solubility of this compound can vary slightly between batches and suppliers. However, the general solubility profile is summarized in the table below.
| Solvent | Solubility Range (mg/mL) | Molar Equivalent (mM) | Source |
| Water | Insoluble / ~0.00135 | Insoluble | [1][2][3] |
| Ethanol | ~0.2 - 2 | ~0.46 - 4.56 | [2][3][5] |
| DMSO | ~5 - 33 | ~11.4 - 75.26 | [2][4][5][9] |
| DMF | ~10 | ~22.8 | [5] |
| NMP + PEG300 (10:90) | ~28 | ~63.8 | [3] |
Molecular Weight of this compound: 438.47 g/mol [2][10]
Question: Are there other methods to improve the solubility of this compound?
Answer:
Yes, several general techniques for enhancing the solubility of poorly soluble drugs could potentially be applied to this compound, although specific protocols for this compound are not widely published.[11][12] These methods are more advanced and would require significant formulation development.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[13][14][15][16] This can improve a drug's stability and bioavailability.[13][15]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[17][18]
-
Amorphous Solid Dispersions: This involves dispersing the drug in a polymer matrix in an amorphous state, which can significantly enhance aqueous solubility and dissolution compared to the crystalline form.
The diagram below illustrates the general approaches to enhancing the solubility of a poorly soluble drug like this compound.
Question: What is the mechanism of action of this compound?
Answer:
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[2][4] By binding to and activating FXR, this compound induces the transcription of target genes involved in these metabolic pathways.[2][8] For instance, it has been shown to up-regulate the expression of the small heterodimer partner (SHP) and the bile salt excretory pump (BSEP).[4]
The signaling pathway is initiated by the binding of this compound to the ligand-binding domain of FXR.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. This compound | Autophagy | FXR | TargetMol [targetmol.com]
- 9. abmole.com [abmole.com]
- 10. Compound this compound - Chemdiv [chemdiv.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. wjbphs.com [wjbphs.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods of solubility enhancements | PPTX [slideshare.net]
- 18. ascendiacdmo.com [ascendiacdmo.com]
Preventing Turofexorate Isopropyl precipitation in media
Welcome to the Technical Support Center for Turofexorate Isopropyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the common issue of this compound precipitation when preparing solutions for cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | "Crashing Out" Effect: this compound is highly soluble in DMSO but insoluble in aqueous solutions like cell culture media. Rapid dilution of a concentrated DMSO stock into the media causes the compound to immediately precipitate.[1][2] | Employ a Serial Dilution Technique: Instead of adding the concentrated stock directly to your final volume of media, first create an intermediate dilution in pre-warmed (37°C) media. Add the compound dropwise while gently vortexing to ensure rapid and even dispersion.[1][3] |
| High Final Concentration: The desired final concentration of this compound in the media exceeds its solubility limit in that specific medium. | Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium. Start with a lower working concentration if possible.[3] | |
| Low Temperature of Media: Adding the compound to cold media can significantly decrease its solubility. | Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[3][4] | |
| Precipitation Observed Over Time in Culture | Compound Instability: The compound may degrade or precipitate over longer incubation periods. | Minimize Incubation Time: If your experimental design allows, reduce the incubation time. For longer-term experiments, consider replacing the media with freshly prepared this compound solution at regular intervals. |
| Interaction with Media Components: this compound may interact with components in the serum or the medium itself, leading to the formation of insoluble complexes.[1][2] | Optimize Media Composition: If using a serum-containing medium, you can try reducing the serum percentage. Alternatively, using a serum-free medium, if compatible with your cell line, may resolve the issue. The addition of a carrier protein like bovine serum albumin (BSA) can also help to increase the solubility of hydrophobic compounds.[1] | |
| Precipitate in DMSO Stock Solution | Moisture Contamination: DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of hydrophobic compounds like this compound.[5] | Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions. Store DMSO properly to prevent moisture absorption.[5] |
| Incorrect Storage: The stock solution may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles. | Proper Stock Solution Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Before use, gently warm the aliquot to room temperature and vortex to ensure the compound is fully dissolved.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as WAY-362450 or XL335) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[7][8] Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[9] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[10] This signaling pathway plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[9][11]
Q2: What are the recommended solvents for dissolving this compound?
This compound is practically insoluble in water.[12] The recommended solvent for preparing stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][7][8] For some applications, ethanol (B145695) can also be used, but the solubility is significantly lower than in DMSO.[3][12] It is often recommended to warm the solution and/or sonicate to ensure complete dissolution.[3][6][7]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells. Generally, a final DMSO concentration of less than 0.5% is recommended, with many protocols advocating for 0.1% or lower.[4] However, the tolerance to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line.[4]
Q4: How should I prepare my this compound stock solution and working solutions to avoid precipitation?
To minimize precipitation, a careful, stepwise dilution process is recommended. The following experimental workflow diagram and protocol provide a detailed guide.
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol provides a detailed methodology for preparing this compound solutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator (optional)
Procedure:
Part A: Preparation of High-Concentration Stock Solution (e.g., 20 mM)
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 20 mM stock solution.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube for 5 minutes or warm it in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Part B: Preparation of Final Working Solution in Cell Culture Medium
-
Thaw a single aliquot of the 20 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of your complete cell culture medium to 37°C in a sterile tube or flask.
-
To prepare the final working solution, slowly add the required volume of the DMSO stock solution dropwise into the pre-warmed medium while gently vortexing or swirling the flask. Important: Do not add the media to the DMSO stock.
-
Ensure the final concentration of DMSO in the medium is below 0.5% (ideally ≤ 0.1%). For example, to make a 20 µM working solution from a 20 mM stock, you would perform a 1:1000 dilution (e.g., 2 µL of stock into 1998 µL of media), resulting in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
This compound Signaling Pathway
This compound acts as a potent agonist for the Farnesoid X Receptor (FXR). The activation of FXR initiates a signaling cascade that regulates the expression of numerous genes involved in metabolic processes.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent used. The following table summarizes available solubility data.
| Solvent | Solubility | Notes | Reference |
| DMSO | ~25-33 mg/mL (57.02 - 75.26 mM) | Warming, sonication, and using fresh, anhydrous DMSO is recommended to achieve maximum solubility. | [3][7][8] |
| Ethanol | ~2 mg/mL (4.56 mM) | Sonication is recommended to aid dissolution. | [3][12] |
| Water | Insoluble | [12] | |
| In Vivo Formulation (NMP+PEG300) | ~28 mg/mL | A 10:90 (v/v) mixture of N-Methyl-2-pyrrolidone and Polyethylene glycol 300. | [12] |
| In Vivo Formulation (DMSO/PEG300/Tween 80/Saline) | ~2 mg/mL (4.56 mM) | A 10:40:5:45 mixture. Sonication is recommended. | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Pathways That Control Farnesoid X Receptor-mediated Hypocholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Optimizing Turofexorate Isopropyl Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of Turofexorate Isopropyl, a potent and selective Farnesoid X Receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as WAY-362450 or XL335) is a potent, selective, and orally bioavailable agonist of the Farnesoid X Receptor (FXR)[1][2]. FXR is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key target genes regulated by FXR include those involved in bile acid synthesis and transport (e.g., SHP, BSEP), lipid metabolism, and inflammatory responses.
Q2: What is the reported in vitro potency (EC50) of this compound?
This compound has a reported half-maximal effective concentration (EC50) of 4 nM in a luciferase reporter gene assay performed in HEK293 cells[1]. It is important to note that the optimal concentration for your specific in vitro study will be cell-type dependent and should be determined empirically.
Q3: What are some key downstream target genes of FXR that can be measured to confirm the activity of this compound?
Activation of FXR by this compound leads to the regulation of several target genes. Commonly measured markers to confirm FXR activation in vitro include:
-
Small Heterodimer Partner (SHP): A primary FXR target gene that plays a crucial role in the negative feedback regulation of bile acid synthesis.
-
Bile Salt Export Pump (BSEP or ABCB11): A transport protein responsible for the efflux of bile acids from hepatocytes.
-
Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): A hormone released from the intestine upon FXR activation that signals to the liver to regulate bile acid synthesis.
-
Intestinal Bile Acid-Binding Protein (IBABP): Involved in the transport of bile acids in the ileum.
Q4: What are the recommended starting concentrations for an in vitro experiment with this compound?
Based on its high potency, a good starting point for a dose-response experiment would be a concentration range spanning several logs, from picomolar to micromolar. A suggested range is 0.1 nM to 10 µM . This wide range will help in determining the full dose-response curve and identifying the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low FXR activation observed | 1. Sub-optimal concentration of this compound. 2. Low expression of FXR in the chosen cell line. 3. Insufficient incubation time. 4. Inactive compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). 2. Use a cell line known to express functional FXR (e.g., HepG2, primary hepatocytes) or consider transiently transfecting an FXR expression vector. 3. Optimize the incubation time (typically 18-24 hours for gene expression studies). 4. Ensure the compound has been stored correctly and is not degraded. Use a fresh stock. |
| High cell toxicity or death | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Extended incubation period. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. 2. Ensure the final solvent concentration is low and consistent across all wells (typically ≤0.1%). Run a solvent-only control. 3. Reduce the incubation time and assess cell viability at different time points. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the multi-well plate. | 1. Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected downstream effects | 1. Off-target effects of this compound at high concentrations. 2. Activation of other signaling pathways. | 1. Use the lowest effective concentration determined from your dose-response studies. 2. Investigate the specificity of the observed effects by using an FXR antagonist or siRNA-mediated knockdown of FXR. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound.
Table 1: In Vitro Potency (EC50) of this compound in a Reporter Gene Assay
| Compound | Assay Type | Cell Line | EC50 | Reference |
| This compound | Luciferase Reporter Gene Assay | HEK293 | 4 nM | [1] |
Table 2: In Vitro Potency (EC50) of this compound in Upregulating FXR Target Gene Promoters
| Target Gene Promoter | Assay Type | EC50 |
| BSEP | Promoter Assay | 17 nM |
| SHP | Promoter Assay | 230 nM |
| IBABP | Promoter Assay | 33 nM |
Table 3: Recommended Concentration Range for In Vitro Studies
| Study Type | Recommended Starting Concentration Range |
| Dose-Response for FXR Activation | 0.1 nM - 10 µM |
| Target Gene Expression Analysis | 1 nM - 1 µM (based on EC50 values) |
| Cell Viability/Cytotoxicity Assay | 0.01 µM - 100 µM |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using an FXR Reporter Gene Assay
This protocol describes a general method for quantifying the activation of FXR in response to this compound using a luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing an FXR response element (FXRE) driving the expression of a luciferase gene. A constitutively expressed reporter (e.g., Renilla luciferase) should also be co-transfected for normalization. Commercial kits are available that provide pre-coated plates with the necessary DNA constructs[3][4].
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
After 18-24 hours of transfection, replace the medium with the this compound-containing medium.
-
Include a vehicle control (e.g., DMSO at a final concentration of ≤0.1%) and a positive control (e.g., a known FXR agonist like GW4064).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with this compound, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Cell Viability Assessment using the MTT Assay
This protocol is to determine the cytotoxic potential of this compound and establish a non-toxic working concentration range.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A suggested concentration range is 0.01 µM to 100 µM.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C[5][6].
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
-
Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
References
- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Turofexorate Isopropyl stability in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Turofexorate Isopropyl. The information focuses on the challenges associated with its stability in aqueous solutions, a critical factor for successful in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1][2] Published data indicates a water solubility of approximately 0.00135 mg/mL.[3] This low solubility presents a significant challenge for preparing aqueous stock solutions and conducting experiments in aqueous media.
Q2: How should I prepare this compound for aqueous-based experiments?
A2: Due to its poor water solubility, direct dissolution in aqueous buffers is not recommended. The preferred method is to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.[1][2][4] This stock solution can then be serially diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5%).
Q3: What are the expected degradation pathways for this compound in aqueous solution?
A3: Based on its chemical structure, which includes an isopropyl ester functional group, the primary degradation pathway for this compound in an aqueous environment is expected to be hydrolysis. This reaction would cleave the isopropyl ester to form the corresponding carboxylic acid and isopropanol. The rate of hydrolysis is often influenced by pH and temperature.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, solid this compound should be stored at -20°C.[2][5] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to two years or at -20°C for up to one year.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock solution into aqueous buffer. | The low aqueous solubility of this compound is exceeded. | - Increase the proportion of co-solvent (e.g., DMSO) in the final solution, ensuring it remains compatible with your experimental system.- Use a formulation aid such as a surfactant (e.g., Tween-80) or a cyclodextrin (B1172386) to enhance solubility.[4]- Prepare a finely dispersed suspension through sonication, although this may not be suitable for all experimental setups.[4] |
| Inconsistent or non-reproducible results in cell-based assays. | - Degradation of this compound in the culture medium.- Precipitation of the compound at the working concentration. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Visually inspect the culture medium for any signs of precipitation after adding the compound.- Conduct a stability study of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). |
| Loss of compound potency over the course of a long-term experiment. | Time- and temperature-dependent degradation in the aqueous experimental medium. | - Replenish the experimental medium with freshly prepared this compound at regular intervals.- Characterize the degradation kinetics to determine the half-life of the compound under your experimental conditions. |
Experimental Protocols
Protocol 1: Assessment of pH-Dependent Hydrolysis of this compound
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, and 9).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Incubation: Add a small volume of the this compound stock solution to each buffer to achieve a final concentration where the compound remains soluble (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and is low (e.g., <0.1%).
-
Sample Collection: Incubate the solutions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each pH buffer.
-
Analysis: Immediately quench the reaction (e.g., by adding an equal volume of cold acetonitrile). Analyze the concentration of the remaining this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Analysis: Plot the concentration of this compound versus time for each pH value. Determine the degradation rate constant (k) and the half-life (t½) at each pH.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble (0.00135 mg/mL) | [1][2][3] |
| DMSO | 31-33 mg/mL | [1][4] |
| Ethanol | 2 mg/mL | [1][2][4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | [4] |
Table 2: Hypothetical pH-Dependent Stability of this compound at 37°C
| pH | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |
| 3.0 | 0.015 | 46.2 |
| 5.0 | 0.005 | 138.6 |
| 7.4 | 0.020 | 34.7 |
| 9.0 | 0.150 | 4.6 |
Note: The data in Table 2 is hypothetical and serves as an illustrative example of how the stability of an isopropyl ester-containing compound might vary with pH. Actual experimental data would be required to determine the precise stability profile of this compound.
Visualizations
References
Turofexorate Isopropyl inconsistent results in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent in vivo results with Turofexorate Isopropyl (also known as WAY-362450 or XL335).
Troubleshooting Guide
Q1: We are observing an unexpected increase in LDL cholesterol and a decrease in HDL cholesterol in our animal model after treatment with this compound. Is this a known issue?
A1: Yes, this is a potential class effect of Farnesoid X Receptor (FXR) agonists and a critical point of translational inconsistency. While preclinical studies in some murine models showed a reduction in total cholesterol, the effects on lipoprotein profiles can be complex and species-dependent.
Possible Causes and Troubleshooting Steps:
-
Species-Specific Lipid Metabolism: Standard rodent models, particularly mice, have a lipid metabolism that is significantly different from humans, with HDL being the predominant lipoprotein. The pro-atherogenic lipid profile (increased LDL-C, decreased HDL-C) observed with some FXR agonists is more apparent in models that better mimic human lipoprotein profiles, such as humanized liver chimeric mice or potentially other species like rabbits or non-human primates.
-
Experimental Model Considerations: The choice of animal model is crucial. If you are using standard wild-type mice, consider using models with a more human-like lipid profile, such as LDLR-/- mice, ApoE-/- mice, or the aforementioned humanized liver models.
-
Dose and Exposure: High doses or supra-physiological exposure might lead to exaggerated or off-target effects on lipid metabolism. Consider performing a dose-response study to identify a therapeutic window with optimal efficacy and minimal adverse lipid changes.
-
Diet: The diet used in your animal model can significantly influence lipid profiles. Ensure the diet is appropriate for the model and the study's objectives. A high-fat, high-cholesterol "Western" diet may be necessary to unmask certain metabolic effects.
Q2: Our in vivo study with this compound is not replicating the reported efficacy in reducing liver fibrosis, despite using a similar NASH model.
A2: This is a common challenge in preclinical drug development. Several factors could contribute to this discrepancy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing lack of in vivo efficacy.
Detailed Troubleshooting Steps:
-
Compound Integrity and Formulation:
-
Purity and Stability: Confirm the purity and stability of your this compound batch. Degradation can lead to a loss of potency.
-
Formulation: this compound has been formulated for oral administration. The vehicle used can significantly impact its solubility, absorption, and bioavailability. Ensure the formulation is appropriate and consistent with previous studies. Consider particle size and potential for precipitation.
-
-
Experimental Protocol Review:
-
Dosing Regimen: Double-check the dose, frequency, and duration of administration. The original NASH study used 30 mg/kg daily for 4 weeks in mice.[1]
-
Route of Administration: Ensure the route of administration (oral gavage) is performed correctly to ensure consistent delivery.
-
-
Animal Model Characteristics:
-
Disease Severity: The stage and severity of NASH and fibrosis in your model at the time of treatment initiation can impact the outcome. Earlier intervention may be more effective.
-
Model Variability: There can be significant variability between different NASH models (e.g., MCD diet vs. high-fat diet). The original study used a methionine and choline-deficient (MCD) diet model.[1]
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Drug Exposure: If possible, measure plasma concentrations of this compound to confirm adequate drug exposure in your animals. The reported oral bioavailability in mice is 38%.
-
Target Engagement: Assess the expression of FXR target genes in the liver (e.g., SHP, BSEP) to confirm that the drug is engaging its target at the molecular level.
-
Q3: We are observing signs of potential liver hypertrophy in our long-term study. Is this a concern with this compound?
A3: Yes, chronic activation of FXR has been associated with liver enlargement. However, studies with this compound suggest this is due to hepatocyte hypertrophy (increase in cell size) rather than hyperplasia (increase in cell number), which is generally considered a less concerning physiological adaptation. This effect is thought to be mediated by the transcriptional activation of Cyclin D1. Careful histological analysis is recommended to confirm the nature of the liver enlargement.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine. Activation of FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.
Caption: Simplified signaling pathway of this compound via FXR activation.
Q5: What are the known pharmacokinetic parameters of this compound?
Table 1: Preclinical In Vitro and In Vivo Data for this compound
| Parameter | Value | Species/System |
| In Vitro Potency | ||
| EC50 | 4 nM | Human FXR |
| Efficacy | 149% | Human FXR |
| In Vivo Pharmacokinetics | ||
| Oral Bioavailability | 38% | Mouse |
| Half-life (t1/2) | 25 hours | Mouse |
Q6: Why was the clinical development of this compound discontinued?
A6: The exact reasons for the discontinuation of this compound's development after a Phase I clinical trial (NCT00499629) have not been publicly disclosed by the developing companies. However, based on the known challenges with other FXR agonists that have advanced further in clinical trials, the discontinuation was likely due to one or more of the following:
-
Unfavorable Pharmacokinetic Profile in Humans: The promising pharmacokinetic profile in mice may not have translated to humans.
-
Adverse Effects on Lipid Profile: As discussed in Q1, an adverse impact on LDL and HDL cholesterol is a common concern with systemic FXR agonists and a significant cardiovascular risk.
-
Other Off-Target or On-Target Adverse Events: Issues such as pruritus (itching), which is another known class effect of FXR agonists, or other unforeseen side effects may have been observed in the Phase I study.
-
Lack of a Clear Therapeutic Window: The dose required for efficacy may have been too close to the dose that caused significant side effects.
Experimental Protocols
Protocol 1: In Vivo NASH Study in Mice
This protocol is based on the methodology used to evaluate this compound in a murine model of non-alcoholic steatohepatitis.[1]
-
Animal Model: Male C57BL/6 mice.
-
Diet: Methionine and choline-deficient (MCD) diet to induce NASH.
-
Treatment Groups:
-
Control group: Standard diet + Vehicle.
-
NASH group: MCD diet + Vehicle.
-
Treatment group: MCD diet + this compound (30 mg/kg).
-
-
Administration: Oral gavage, once daily for 4 weeks.
-
Key Endpoints:
-
Biochemical: Serum ALT and AST levels.
-
Histological: H&E staining for inflammation and steatosis, Sirius Red staining for fibrosis.
-
Gene Expression: Hepatic mRNA levels of inflammatory and fibrotic markers (e.g., MCP-1, VCAM-1, collagen-1a1).
-
Table 2: Representative In Vivo Efficacy Data in a Murine NASH Model[1]
| Parameter | MCD Diet + Vehicle | MCD Diet + this compound (30 mg/kg) |
| Serum ALT (U/L) | ~250 | ~150 (Significant Reduction) |
| Serum AST (U/L) | ~400 | ~250 (Significant Reduction) |
| Hepatic Fibrosis Score | Increased | Significantly Reduced |
| Hepatic Inflammation Score | Increased | Significantly Reduced |
Protocol 2: In Vivo Atherosclerosis Study in Mice
This protocol is based on the study evaluating this compound's effect on atherosclerosis.
-
Animal Model: LDLR-/- (Low-density lipoprotein receptor knockout) mice.
-
Diet: High-fat "Western" diet.
-
Treatment Groups:
-
Control group: High-fat diet + Vehicle.
-
Treatment group: High-fat diet + this compound (dose range to be determined, e.g., 10-30 mg/kg).
-
-
Administration: Oral gavage, once daily for a chronic period (e.g., 12-16 weeks).
-
Key Endpoints:
-
Lipid Profile: Serum total cholesterol, triglycerides, HDL, and LDL levels.
-
Atherosclerosis Assessment: Quantification of atherosclerotic lesion area in the aortic arch and/or aortic root (e.g., using Oil Red O staining).
-
Caption: General experimental workflow for an in vivo atherosclerosis study.
References
Technical Support Center: Enhancing Turofexorate Isopropyl Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral formulations for Turofexorate Isopropyl. The focus is on strategies to improve its oral bioavailability, a critical factor for therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
The oral bioavailability of a drug is primarily influenced by its solubility and permeability.[1] For a compound like this compound, which is likely a poorly soluble drug, the primary obstacle to achieving adequate oral bioavailability is often its low dissolution rate in the gastrointestinal fluids.[2][3] Factors such as its crystalline structure and lipophilicity can contribute to poor solubility.[3] Additionally, first-pass metabolism in the gut wall and liver can also reduce the amount of drug that reaches systemic circulation.[4]
Q2: What are the main formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
There are several established strategies to enhance the oral bioavailability of poorly soluble drugs, which can be broadly categorized as follows:
-
Physical Modifications: These techniques aim to increase the surface area of the drug and/or its dissolution rate. Key methods include:
-
Lipid-Based Formulations: These formulations can improve drug solubilization in the gastrointestinal tract.
-
Complexation:
-
Cyclodextrin (B1172386) Complexes: Encapsulating the drug molecule within a cyclodextrin complex can increase its solubility.[3][6]
-
Q3: How can I select the most appropriate bioavailability enhancement strategy for this compound?
The choice of strategy depends on the specific physicochemical properties of this compound. A systematic approach is recommended:
-
Characterize the Drug Substance: Determine its solubility, permeability (using Caco-2 assays), and crystalline properties. This will help classify it according to the Biopharmaceutics Classification System (BCS).[7]
-
Feasibility Studies: Conduct small-scale formulation studies with different approaches (e.g., micronization, solid dispersion with various polymers, SEDDS with different lipidic excipients).
-
In Vitro Dissolution and Permeation Testing: Evaluate the dissolution profile and permeability of the different formulations to predict their in vivo performance.
-
In Vivo Pharmacokinetic Studies: The most promising formulations should be tested in animal models to determine the actual improvement in oral bioavailability.
Troubleshooting Guides
Issue 1: this compound dissolution rate is too low even after micronization.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Drug Re-agglomeration | Incorporate a wetting agent or surfactant into the formulation. | Improved particle dispersion and a more significant increase in dissolution rate. |
| Insufficient Particle Size Reduction | Consider nanosizing techniques like wet media milling or high-pressure homogenization.[3] | Nanoparticles offer a much larger surface area-to-volume ratio, leading to a more substantial increase in dissolution velocity.[3] |
| Crystalline Nature of the Drug | Explore amorphization through techniques like solid dispersions.[5] | The amorphous form of the drug has higher energy and is generally more soluble than its crystalline counterpart. |
Issue 2: Solid dispersion formulation shows poor stability and drug recrystallization.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incompatible Polymer | Screen a range of polymers with different properties (e.g., PVP, HPMC, Soluplus®). | A stable solid dispersion where the drug is molecularly dispersed within the polymer matrix, preventing recrystallization. |
| High Drug Loading | Reduce the drug-to-polymer ratio. | Increased stability of the amorphous form, although this may require a larger dosage form. |
| Hygroscopicity | Store the formulation under controlled humidity conditions and consider adding a moisture-protective sealant to the final dosage form.[8] | Prevention of moisture-induced phase separation and recrystallization. |
Issue 3: Inconsistent in vivo performance with a Self-Emulsifying Drug Delivery System (SEDDS) formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Emulsification | Optimize the ratio of oil, surfactant, and co-solvent. | Formation of a stable and fine nano- or micro-emulsion upon dilution in aqueous media, leading to more reproducible absorption. |
| Drug Precipitation upon Dilution | Increase the concentration of the surfactant or co-solvent to enhance the solubilization capacity of the emulsion. | The drug remains in a dissolved state throughout its transit in the gastrointestinal tract.[5] |
| GI Tract Variability | Evaluate the formulation's performance in different simulated gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF). | A robust formulation that performs consistently under both fasted and fed conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30), and a volatile solvent (e.g., ethanol).
-
Procedure:
-
Dissolve both this compound and the polymer in the solvent.
-
The solvent is then evaporated under vacuum at a controlled temperature.
-
The resulting solid mass is collected, pulverized, and sieved.
-
-
Characterization: The solid dispersion should be characterized for drug content, dissolution rate, and physical state of the drug (using DSC and XRD to confirm amorphization).
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a biorelevant medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid).
-
Procedure:
-
Place the this compound formulation in the dissolution vessel.
-
Stir at a constant speed (e.g., 75 RPM) and maintain the temperature at 37°C.
-
Withdraw samples at predetermined time intervals and analyze for drug concentration using a validated analytical method (e.g., HPLC).
-
Data Presentation
The following table summarizes the potential improvements in the oral bioavailability of a poorly soluble drug like this compound based on different formulation strategies. The values are illustrative and would need to be confirmed by experimental studies.
| Formulation Strategy | Key Parameters | Potential Fold Increase in Bioavailability |
| Micronization | Particle size reduction to 2-5 µm. | 1.5 - 3 |
| Nanosuspension | Particle size reduction to < 1 µm. | 3 - 8 |
| Solid Dispersion | Amorphous drug dispersed in a polymer. | 4 - 10 |
| SEDDS | Drug dissolved in a lipid-based system. | 5 - 15 |
Visualizations
Caption: A generalized workflow for developing and evaluating oral formulations of this compound.
Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Turofexorate Isopropyl Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Turofexorate Isopropyl.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound susceptible to degradation?
A1: this compound possesses several functional groups that can be susceptible to degradation under various stress conditions. The key moieties to consider are the isopropyl ester, the indole (B1671886) ring system, and the difluorobenzoyl group.[1][2] The ester linkage is prone to hydrolysis, while the electron-rich indole nucleus is susceptible to oxidation.[3][4][5] The aromatic rings, including the difluorobenzoyl moiety, can undergo photodegradation.
Q2: What are the expected major degradation pathways for this compound?
A2: Based on its chemical structure, the following degradation pathways are anticipated:
-
Hydrolytic Degradation: The most probable degradation pathway is the hydrolysis of the isopropyl ester to yield the corresponding carboxylic acid (Turofexorate) and isopropanol. This can be catalyzed by acidic or basic conditions.[6][7][8]
-
Oxidative Degradation: The indole ring is susceptible to oxidation, which could lead to the formation of various oxidized derivatives, such as oxindoles or ring-opened products.[3][4]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation of the aromatic portions of the molecule, potentially leading to cleavage or modification of the difluorobenzoyl or indole moieties.
-
Thermal Degradation: At elevated temperatures, thermal decomposition of the ester group can occur, potentially leading to decarboxylation or other rearrangements.[9][10][11]
Q3: What analytical techniques are recommended for studying this compound degradation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for separating and quantifying this compound from its degradation products.[12][13][14][15] For the identification and structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[16][17][18]
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
Symptom: Co-eluting peaks or poor resolution between the parent drug and its degradants on the chromatogram.
| Potential Cause | Troubleshooting Step |
| Inappropriate column chemistry. | Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Suboptimal mobile phase composition. | Modify the organic solvent (acetonitrile vs. methanol), gradient slope, and pH of the aqueous phase. |
| Inadequate method parameters. | Optimize flow rate, injection volume, and column temperature. |
Issue 2: Identification of Unknown Degradation Products
Symptom: Detection of new peaks in stressed samples, but their identity is unknown.
| Potential Cause | Troubleshooting Step |
| Insufficient data for structural elucidation. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition.[19] |
| Ambiguous fragmentation patterns in MS/MS. | Perform multi-stage mass spectrometry (MSn) to establish fragmentation pathways. Compare fragmentation of the degradant with that of the parent drug.[17] |
| Lack of reference standards. | Isolate the unknown degradant using preparative HPLC and characterize its structure using Nuclear Magnetic Resonance (NMR) spectroscopy. |
Issue 3: Inconsistent Degradation Profiles
Symptom: High variability in the percentage of degradation or the profile of degradants between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Poorly controlled stress conditions. | Ensure precise control of temperature, pH, and concentration of stress agents (e.g., acid, base, oxidizing agent). |
| Inconsistent light exposure in photostability studies. | Use a calibrated photostability chamber with controlled light intensity and temperature. |
| Sample preparation variability. | Standardize all sample preparation steps, including dilution, quenching of the stress reaction, and filtration. |
Experimental Protocols
Forced Degradation Studies Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose the drug solution (in a quartz cuvette) to UV light (254 nm) and fluorescent light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | DP1 (8.5 min) |
| 0.1 M NaOH, RT, 4h | 25.8% | 1 | DP1 (8.5 min) |
| 3% H₂O₂, RT, 24h | 8.5% | 3 | DP2 (10.2 min) |
| Thermal, 105°C, 48h | 5.1% | 1 | DP3 (12.1 min) |
| Photolytic (UV) | 12.3% | 2 | DP4 (11.5 min) |
Table 2: Characterization of Major Degradation Products by LC-MS
| Degradant ID | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| This compound | 15.7 | 439.18 | Parent Drug |
| DP1 | 8.5 | 397.15 | Hydrolysis Product (Turofexorate) |
| DP2 | 10.2 | 455.18 | Oxidized Product (N-oxide) |
| DP3 | 12.1 | 395.17 | Decarboxylated Product |
| DP4 | 11.5 | 453.16 | Photo-adduct |
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: Potential oxidative degradation pathway of this compound.
Caption: General experimental workflow for this compound degradation studies.
References
- 1. This compound | C25H24F2N2O3 | CID 10026128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. The thermal decomposition of esters, polyesters and related substances - ProQuest [proquest.com]
- 10. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Mitigating Turofexorate Isopropyl Off-Target Binding
Disclaimer: Turofexorate Isopropyl is a hypothetical compound developed for illustrative purposes within this technical support guide. The data, protocols, and troubleshooting scenarios are based on common challenges encountered with kinase inhibitors in drug discovery and are intended to provide general guidance.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating potential off-target effects of the investigational kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its potential off-target effects?
A1: this compound is an ATP-competitive kinase inhibitor designed to target Kinase Alpha (KA), a critical enzyme in a signaling pathway implicated in cancer cell proliferation. However, due to the conserved nature of the ATP-binding pocket across the kinome, off-target binding is a potential issue.[1] Unintended interactions can lead to misinterpretation of experimental results and potential toxicity.[1] Known and potential off-targets for this compound include Kinase Beta (KB), which is involved in cardiac function, and the non-kinase protein, Receptor Gamma (RG). Off-target effects may manifest as unexpected cellular phenotypes or toxicity.[1]
Q2: My experimental results show an unexpected cellular phenotype, such as increased proliferation, when I was expecting inhibition. Could this be an off-target effect of this compound?
A2: Yes, paradoxical results are a known complication with kinase inhibitors.[1][2] This can occur if this compound inhibits an off-target kinase that is part of a negative feedback loop or has an opposing biological function to the primary target.[1][2] At higher concentrations, off-target effects become more likely.[1][3] It is also possible that inhibition of the primary target, Kinase Alpha, triggers feedback mechanisms that activate other signaling pathways.[3]
Q3: I am observing high levels of cell death even at low concentrations of this compound. How can I determine if this is due to on-target or off-target effects?
A3: High cytotoxicity at low concentrations may indicate potent off-target effects on kinases essential for cell survival.[1] To differentiate between on-target and off-target toxicity, a multi-pronged approach is recommended. This includes performing a dose-response analysis to find the lowest effective concentration, using a structurally different inhibitor for the same primary target to see if the phenotype is replicated, and employing genetic methods like siRNA or CRISPR to knock down the primary target and compare the resulting phenotype to that of the inhibitor.[1][4]
Q4: How can I proactively identify the off-targets of this compound?
A4: Several methods are available to identify off-target interactions. A common and comprehensive approach is to perform a kinase panel screen, where the inhibitor is tested against a large number of purified kinases.[1][5] Additionally, computational methods can predict potential off-target binding based on the chemical structure of this compound and the structures of various kinases.[6][7] Cellular-based methods like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement and off-target binding within a more physiologically relevant context.[8][9][10][11][12]
Q5: Can the off-target effects of this compound be beneficial?
A5: In some instances, off-target effects can contribute to the therapeutic efficacy of a drug through a phenomenon known as polypharmacology.[1] For example, if this compound inhibits multiple oncogenic kinases, it could result in a more potent anti-cancer effect.[1] However, it is crucial to thoroughly characterize all off-target interactions to understand the complete pharmacological profile of the compound.
Troubleshooting Guides
Scenario 1: Inconsistent results between biochemical and cell-based assays.
-
Issue: You observe potent inhibition of purified Kinase Alpha in a biochemical assay, but the effect on cell viability or downstream signaling in a cell-based assay is much weaker.
-
Possible Causes & Troubleshooting Steps:
-
Poor Cell Permeability: this compound may not be efficiently entering the cells.
-
Action: Perform a cellular uptake assay to measure intracellular compound concentration.
-
-
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps.
-
Action: Test for co-localization with known efflux pump markers or use an efflux pump inhibitor as a tool compound.
-
-
High Protein Binding: The compound may be binding to proteins in the cell culture medium, reducing its free concentration.
-
Action: Perform an equilibrium dialysis assay to determine the fraction of unbound compound.
-
-
Compound Degradation: this compound may be unstable in the cell culture medium.
-
Action: Analyze the stability of the compound in media over time using LC-MS.
-
-
Scenario 2: Activation of a parallel signaling pathway following treatment.
-
Issue: Inhibition of Kinase Alpha by this compound leads to the unexpected activation of a parallel pro-survival pathway (e.g., increased phosphorylation of a key protein in another pathway).
-
Possible Causes & Troubleshooting Steps:
-
Feedback Loop Activation: Inhibition of the primary pathway may relieve a negative feedback mechanism, leading to the activation of a compensatory pathway.[3]
-
Direct Off-Target Activation: this compound may be directly binding to and activating a component of the parallel pathway.
-
Action: Perform a kinome-wide binding assay to identify potential off-target interactions.[1]
-
-
Quantitative Data Summary
Table 1: Hypothetical Binding Affinities of this compound
| Target | Assay Type | Kd (nM) | IC50 (nM) |
| Kinase Alpha (Primary Target) | Kinase Binding Assay | 5 | 15 |
| Kinase Beta (Off-Target) | Kinase Binding Assay | 150 | 450 |
| Receptor Gamma (Off-Target) | Radioligand Binding Assay | 800 | - |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Kinase Binding Assay
This protocol describes a method to determine the binding affinity of this compound to its primary target and potential off-targets.[14][15][16]
Objective: To quantify the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of this compound for specific kinases.
Materials:
-
Recombinant Kinase Alpha and Kinase Beta
-
This compound
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Assay buffer (e.g., Kinase Buffer A)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and a europium-labeled anti-tag antibody in assay buffer.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a suitable plate reader capable of detecting Fluorescence Resonance Energy Transfer (FRET).
-
Data Analysis: Calculate the FRET ratio and plot the results against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of this compound with its target(s) in intact cells.[8][9][10][11][12]
Objective: To assess the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations or with a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein (e.g., Kinase Alpha) in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. [PDF] Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Kinase Binding Assay - Creative Proteomics [iaanalysis.com]
- 16. benchchem.com [benchchem.com]
Turofexorate Isopropyl experimental variability sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Turofexorate Isopropyl in experimental settings. The information is tailored for scientists in drug development and related fields to address potential sources of variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] As an FXR agonist, it mimics the action of endogenous bile acids to activate FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[3][4] This regulates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.[1][2]
Q2: What are the key downstream target genes of FXR activation by this compound?
A2: Activation of FXR by this compound is expected to modulate the expression of several key genes. A primary function is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][5] This suppression is often mediated through the induction of the Small Heterodimer Partner (SHP).[2][4] Other important target genes include those involved in bile acid transport, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2), as well as Fibroblast Growth Factor 19 (FGF19) in humans, which also plays a role in regulating bile acid synthesis.[2][4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For solid forms of this compound, storage as recommended on the product's certificate of analysis is crucial. Generally, solids can be stored for up to three months under specified conditions. For long-term storage, refrigeration or freezing is recommended.[5] Stock solutions should be prepared and used as soon as possible. If storage is necessary, it is advisable to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month.[5] Short periods at warmer temperatures, such as during shipping, should not significantly impact the product's efficacy.[5]
Troubleshooting Guide
In Vitro Cell-Based Assays
Issue 1: High variability in FXR target gene activation (e.g., SHP, FGF19) between experimental replicates.
-
Possible Cause 1: Cell Line Integrity and Passage Number.
-
Explanation: FXR expression levels can fluctuate with increasing cell line passage numbers. Cells that have been in culture for too long may exhibit altered signaling pathways.
-
Recommendation: Use low-passage cells and maintain consistency in the passage number across all experiments. It is also good practice to regularly authenticate your cell lines.
-
-
Possible Cause 2: Serum and Media Component Variability.
-
Explanation: Components within fetal bovine serum (FBS) and other media supplements can have batch-to-batch variability and may contain endogenous nuclear receptor ligands that could interfere with FXR signaling.
-
Recommendation: For a given set of experiments, use a single lot of FBS. Alternatively, consider transitioning to a serum-free, chemically defined medium to reduce this source of variability.
-
-
Possible Cause 3: Inconsistent Plating Density.
-
Explanation: Cell density at the time of treatment can significantly impact the cellular response to a compound. Over-confluent or under-confluent cells may respond differently.
-
Recommendation: Optimize and standardize the cell plating density for your specific cell line and assay duration. Ensure even cell distribution across wells to avoid edge effects.
-
Issue 2: Unexpected cytotoxicity at effective concentrations.
-
Possible Cause 1: Solvent Toxicity.
-
Explanation: The solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at higher concentrations.
-
Recommendation: Perform a vehicle control with the highest concentration of the solvent used in your experiment to assess its toxicity. Aim to keep the final solvent concentration consistent across all wells and as low as possible (typically ≤ 0.5%).
-
-
Possible Cause 2: Off-Target Effects.
-
Explanation: While this compound is a selective FXR agonist, at high concentrations, the risk of off-target effects increases.
-
Recommendation: Conduct a thorough dose-response analysis to identify the optimal concentration range that provides robust FXR activation without inducing significant cytotoxicity.
-
Data Presentation: Illustrative Quantitative Data
The following tables provide examples of how to structure quantitative data from in vitro experiments with this compound. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results.
Table 1: Dose-Response of this compound on FXR Target Gene Expression in HepG2 Cells
| This compound (nM) | Fold Change in SHP mRNA Expression (Mean ± SD) | Fold Change in FGF19 mRNA Expression (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 | 2.5 ± 0.3 | 1.8 ± 0.4 |
| 10 | 8.2 ± 0.9 | 6.5 ± 0.7 |
| 100 | 15.6 ± 1.8 | 12.3 ± 1.5 |
| 1000 | 16.1 ± 2.0 | 12.8 ± 1.9 |
Table 2: EC50 Values of this compound in Different FXR-Expressing Cell Lines
| Cell Line | EC50 for SHP Induction (nM) | EC50 for FGF19 Induction (nM) |
| HepG2 | 4.5 | 6.2 |
| Huh7 | 5.1 | 7.0 |
| Caco-2 | 8.3 | 10.5 |
Experimental Protocols
Example Protocol: FXR Reporter Gene Assay
This protocol describes a luciferase-based reporter assay to quantify the activation of FXR by this compound in a suitable host cell line (e.g., HEK293T or HepG2).
Materials:
-
Host cell line (e.g., HepG2)
-
FXR expression plasmid
-
RXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics
-
This compound
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the transfection medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated cells for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Normalization: Normalize the luciferase activity to the expression of the co-transfected control plasmid (e.g., β-galactosidase activity).
-
Data Analysis: Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Workflow for an FXR Reporter Gene Assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 3. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 5. How Do Farnesoid X Receptor Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
Best practices for storing Turofexorate Isopropyl
As "Turofexorate Isopropyl" does not yield specific public data, this technical support center provides best practices for the storage of sensitive, novel research compounds with similar characteristics, such as isopropyl esters. These guidelines are designed for researchers, scientists, and drug development professionals to ensure compound integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can degrade a sensitive compound like this compound?
A1: The main factors affecting the stability of research compounds are temperature, moisture, light, and oxygen.[1][2]
-
Temperature: Higher temperatures accelerate the rates of chemical degradation.[1] Many active pharmaceutical ingredients (APIs) are unstable at room temperature and require cold storage to slow degradation and preserve their molecular structure.[2]
-
Moisture (Humidity): Water can hydrolyze susceptible functional groups, such as esters, leading to the breakdown of the compound.[3][4] Hygroscopic (water-absorbing) materials are particularly vulnerable.[5]
-
Light: Exposure to UV or visible light can cause photodegradation, a process where light energy breaks chemical bonds, altering the compound's structure and potency.[1][3][4]
-
Oxygen: Atmospheric oxygen can oxidize sensitive molecules, leading to a loss of activity and the formation of impurities.[3][4]
Q2: Should I store my this compound as a dry powder or in a solution?
A2: For long-term storage, it is almost always preferable to store the compound as a dry, solid (neat) powder.[6] Storing in solution increases molecular mobility and the likelihood of degradation, especially through hydrolysis if water is present.[6] Solutions should be prepared fresh for experiments whenever possible.[7] If stock solutions must be stored, they should be aliquoted into small, single-use volumes in tightly sealed vials to minimize headspace and prevent repeated freeze-thaw cycles, and stored at or below -20°C.[7]
Q3: What are the signs that my this compound may have degraded during storage?
A3: Visual inspection can often provide the first clues of degradation. Common signs include:
-
Change in color: A powder changing from white to off-white, yellow, or brown can indicate oxidation or other degradation pathways.[7]
-
Change in physical state: Clumping, caking, or the appearance of an oily film in a powdered sample can suggest moisture absorption or partial melting due to impurity formation.
-
Inconsistent experimental results: A noticeable loss of potency or variability in bioassay results is a strong indicator that the compound's integrity has been compromised.[8]
-
New peaks in analytical data: The appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS) is a definitive sign of degradation or contamination.[7]
Q4: How should I properly label a container of this compound for storage?
A4: Accurate and detailed labeling is crucial for safety, traceability, and regulatory compliance. Every container should include:
-
Compound Name (this compound) and any relevant identifiers (e.g., Lot Number).
-
Date Received and Date Opened.
-
Storage Conditions (e.g., "Store at -20°C, Protect from Light").
-
Hazard information (if known).
-
Researcher's Name/Initials.[5]
General Storage Condition Guidelines
The ideal storage conditions for a novel compound must be determined experimentally. However, the following table summarizes common storage conditions based on ICH (International Council for Harmonisation) guidelines and general lab practices, which can be used as a starting point.
| Storage Condition Category | Temperature Range | Relative Humidity (RH) | Typical Use Case & Rationale |
| Long-Term (Primary Storage) | -20°C or -80°C (Frozen) | As low as possible | Recommended for unknown or sensitive compounds to minimize all degradation pathways. -80°C is preferred for labile biologicals.[5][9] |
| Intermediate Storage | 2°C to 8°C (Refrigerated) | Ambient / Controlled | Suitable for compounds known to be stable for months at this temperature. Protects against thermal degradation better than room temperature.[5][10] |
| Room Temperature | 15°C to 25°C | 60% ± 5% | Only for compounds demonstrated to be highly stable. Not recommended for novel or sensitive compounds without stability data.[5][10] |
| Accelerated Stability Study | 40°C ± 2°C | 75% ± 5% | Used in formal stability studies to predict long-term degradation in a shorter timeframe (e.g., 6 months).[10][11] |
Troubleshooting Guide: Storage-Related Issues
Issue 1: My compound has changed color (e.g., turned yellow/brown) after storage.
-
Possible Cause: This is a classic sign of oxidation or photodegradation.[7] The compound may have been exposed to air (oxygen) or light.
-
Troubleshooting Steps:
-
Verify Storage Atmosphere: Was the container sealed under an inert gas like argon or nitrogen? If not, future batches should be.
-
Check Container Type: Is the container made of clear glass or plastic? Store light-sensitive compounds in amber or opaque vials to block UV and visible light.[5]
-
Assess Purity: Use an analytical technique like HPLC-UV or LC-MS to quantify the purity of the discolored sample against a fresh or reference sample. This will confirm degradation and reveal the extent of the issue.[7]
-
Review Handling: Was the compound handled outside of a controlled atmosphere (e.g., on an open bench)? Minimize exposure to air during weighing and aliquoting.
-
Issue 2: My powdered compound appears clumpy or sticky.
-
Possible Cause: The compound has likely absorbed moisture from the atmosphere because it is hygroscopic or was stored improperly.
-
Troubleshooting Steps:
-
Check the Seal: Ensure the container lid was tightly sealed. Parafilm can be used to create a more secure seal on vials and bottles.
-
Use a Desiccator: Store the compound in a desiccator containing a fresh desiccant (e.g., silica (B1680970) gel) to maintain a dry environment, especially after opening the container for the first time.[5]
-
Evaluate Storage Location: Avoid storing compounds in areas with high humidity. Be mindful of condensation that can occur when moving a container from a freezer to room temperature. Always allow the container to warm to room temperature before opening it.
-
Dry the Sample (Use with Caution): If the compound is thermally stable, it may be possible to dry it under a high vacuum. However, this may not reverse hydrolysis if it has occurred.
-
Diagrams and Workflows
Below are diagrams illustrating key logical workflows and potential chemical pathways relevant to the storage of this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. susupport.com [susupport.com]
- 3. biofargo.com [biofargo.com]
- 4. moravek.com [moravek.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Turofexorate Isopropyl Dissolution
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Turofexorate Isopropyl, focusing on dissolution challenges and the application of sonication.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as FXR-450) is a potent, selective, and orally bioavailable Farnesoid X receptor (FXR) agonist with an EC50 of 4 nM.[1][2] It is intended for research and analytical applications.[2]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a poorly water-soluble compound, a common challenge for many BCS (Biopharmaceutics Classification System) class II drugs.[3] A known protocol to prepare a 2.5 mg/mL solution involves a multi-component solvent system, highlighting its limited aqueous solubility (see Table 1 for details).[1] Enhancing the dissolution rate is often a critical step to improve bioavailability for such compounds.[3][4]
Q3: How can sonication assist in the dissolution of this compound?
A3: Sonication uses high-frequency sound waves to induce acoustic cavitation in a liquid—the formation and collapse of microscopic bubbles.[5][6] This process generates intense local energy, which can break down particle agglomerates, reduce particle size, and accelerate mass transfer between the solid and the solvent.[6] For poorly soluble drugs, this significantly increases the rate and efficiency of dissolution compared to simple stirring.[5][7]
Q4: What are the main benefits of using sonication for dissolution?
A4: The primary benefits include:
-
Increased Dissolution Rate: Sonication can dramatically speed up the dissolving process.[4][5]
-
Particle Size Reduction: The energy from cavitation can break down drug particles, increasing the surface area available for dissolution.[3][6]
-
Enhanced Homogeneity: It helps in creating uniform and stable dispersions of the compound within the solvent.[7]
-
Efficiency: It often reduces the time and need for excessive heating or stirring required for dissolution.[7]
Troubleshooting Guide
Problem: My this compound is not dissolving completely, even with sonication.
-
Answer: If you are observing incomplete dissolution, consider the following troubleshooting steps:
-
Increase Sonication Time: The initial duration may be insufficient. Try sonicating in incremental time intervals (e.g., 5-10 minutes) and visually or analytically check for dissolution.
-
Optimize Sonication Amplitude/Power: The power setting on your sonicator is a critical parameter.[4] Low power may not be enough to overcome particle cohesion. Gradually increase the amplitude. Be aware that higher amplitudes can generate significant heat.
-
Control the Temperature: Overheating can negatively affect the stability of your compound or solvent. Use a cooling bath (e.g., an ice-water bath) to maintain a consistent, optimal temperature during sonication.
-
Re-evaluate Your Solvent System: this compound has very low aqueous solubility. Ensure your chosen solvent or solvent system is appropriate. If using a multi-component system, ensure the components are added in the correct order and are well-mixed.
-
Consider a Different Sonication Method: If using a bath sonicator, switching to a probe-type sonicator can deliver more focused and intense energy, which is often more effective for challenging compounds.[6]
-
Problem: I see particles re-agglomerating after I stop the sonication process.
-
Answer: Re-agglomeration suggests that the resulting suspension is not stable. This is a common issue when creating nanosuspensions or fine dispersions.
-
Incorporate a Stabilizer: The addition of a small amount of a suitable polymeric or surfactant stabilizer can prevent particles from clumping together by creating a steric or ionic barrier. The choice of stabilizer will depend on your solvent system and downstream application.
-
Prepare Immediately Before Use: If a stabilizer cannot be used, plan your workflow to use the freshly sonicated solution immediately before re-agglomeration can occur.
-
Optimize Particle Size: Sometimes, excessive sonication can lead to extremely fine particles with very high surface energy, making them prone to agglomeration. Try reducing the sonication time or power to achieve a slightly larger, but more stable, particle size.
-
Problem: The sample is getting very hot during sonication. How can I prevent this?
-
Answer: Heat generation is a common side effect of the high energy input from sonication, especially with probe sonicators.
-
Use a Cooling Bath: Place your sample vessel in an ice-water bath or a circulating chiller throughout the sonication process. This is the most effective method for temperature control.
-
Implement Pulsed Sonication: Instead of continuous sonication, use a pulsed mode (e.g., 10 seconds ON, 5 seconds OFF). This allows the sample to dissipate heat during the "OFF" cycles.[4] The specific cycle will depend on your equipment's capabilities.
-
Use a Larger Sample Vessel: A larger vessel provides more surface area for heat to dissipate. Ensure the sonicator probe is appropriately sized for the vessel.
-
Data Presentation
Table 1: Published Solubility Protocol for this compound This table outlines a known method for dissolving this compound in a mixed-solvent system.[1]
| Parameter | Value | Notes |
| Target Concentration | ≥ 2.5 mg/mL | Saturation point in this system is not specified. |
| Solvent 1 | DMSO | Used to create an initial stock solution. |
| Solvent 2 | PEG300 | Co-solvent. |
| Solvent 3 | Tween-80 | Surfactant/stabilizer. |
| Solvent 4 | Normal Saline | Aqueous phase. |
| Final Composition | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Example for preparing a 1 mL solution. |
Table 2: Template for Sonication Method Development Use this table to systematically record your experimental parameters and results when developing a sonication protocol for this compound.
| Experiment ID | Sonication Method (Probe/Bath) | Amplitude (%) / Power (W) | Time (min) | Cycle (On/Off sec) | Temperature (°C) | Solvent System | Result (e.g., % Dissolved, Particle Size) |
| EXP-001 | Probe | 40% | 5 | Continuous | 25 | ||
| EXP-002 | Probe | 60% | 5 | Continuous | 25 | ||
| EXP-003 | Probe | 60% | 10 | Continuous | 25 | ||
| EXP-004 | Probe | 60% | 10 | 10s / 5s | 25 (with cooling) |
Experimental Protocols & Visualizations
Protocol: Example for Sonication-Assisted Dissolution
This protocol is a general starting point for dissolving this compound using a probe sonicator. Note: All parameters should be optimized for your specific application and equipment.
-
Preparation:
-
Weigh the desired amount of this compound powder into a suitable glass vessel (e.g., a beaker or vial).
-
Add the chosen solvent or the first component of your solvent system to the vessel.
-
Prepare a cooling bath (e.g., ice water) and place the sample vessel inside.
-
-
Sonication Setup:
-
Insert the probe of the sonicator into the liquid, ensuring the tip is submerged approximately halfway into the liquid depth but not touching the vessel walls or bottom.
-
Set the initial sonication parameters on the controller (e.g., Amplitude: 50%, Mode: Pulsed, Cycle: 10 seconds ON, 10 seconds OFF).
-
-
Execution:
-
Start the sonication process.
-
Monitor the solution for visual changes (clarity, reduction of visible particles).
-
Monitor the temperature of the sample periodically to ensure it remains within the desired range. Adjust the cooling bath or pulse settings as needed.
-
Continue for a set duration (e.g., 15 minutes).
-
-
Analysis:
-
After sonication, visually inspect the solution for any remaining undissolved material.
-
If required, perform quantitative analysis (e.g., HPLC, UV-Vis) to determine the concentration of dissolved this compound and confirm dissolution is complete.
-
If dissolution is incomplete, adjust parameters (e.g., increase amplitude or time) and repeat the process.
-
Caption: Workflow for sonication-assisted dissolution of this compound.
Troubleshooting Diagram
This decision tree can help diagnose and solve common issues encountered during the dissolution process.
Caption: Decision tree for troubleshooting this compound dissolution issues.
References
- 1. This compound (FXR-450) | FXR激动剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpba.in [ijpba.in]
- 4. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hielscher.com [hielscher.com]
- 6. Solubility enhancement of gliclazide by surface solid dispersion technique by probe sonication method - IJNDD [ijndd.in]
- 7. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
Validation & Comparative
A Comparative Guide to Turofexorate Isopropyl and GW4064: Potent FXR Agonists for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely recognized farnesoid X receptor (FXR) agonists: Turofexorate Isopropyl (also known as WAY-362450, XL335, and FXR-450) and GW4064. Both compounds have been instrumental in elucidating the physiological roles of FXR, a key regulator of bile acid, lipid, and glucose metabolism. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to aid in the selection of the appropriate tool compound for research and development.
Performance Comparison: this compound vs. GW4064
This compound and GW4064 are both potent and selective FXR agonists. However, they exhibit distinct profiles in terms of potency, selectivity, and potential off-target effects.
This compound is a highly potent, selective, and orally bioavailable non-steroidal FXR agonist.[1] It has demonstrated robust efficacy in animal models of dyslipidemia and non-alcoholic steatohepatitis (NASH) by attenuating liver inflammation and fibrosis.[1]
GW4064 is another potent and selective non-steroidal FXR agonist that has been extensively used as a research tool to investigate the physiological functions of FXR.[2] While it is a powerful tool for in vitro and in vivo studies, research has revealed that GW4064 can modulate the activity of multiple G protein-coupled receptors (GPCRs), including histamine (B1213489) receptors, which may contribute to its biological effects independent of FXR activation.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GW4064, focusing on their potency in activating FXR. It is important to note that the EC50 values are derived from different studies and experimental conditions, which may account for some of the variability.
| Compound | Assay Type | Cell Line | EC50 | Reference |
| This compound | FXR Agonist Assay | - | 4 nM | [1] |
| This compound | Luciferase Reporter Assay | HEK293 | 16 nM | [4] |
| This compound | BSEP Promoter Assay | - | 17 nM | [4] |
| This compound | IBABP Promoter Assay | - | 33 nM | [4] |
| This compound | SHP Promoter Assay | - | 230 nM | [4] |
| GW4064 | FXR Agonist Assay | CV-1 | 65 nM | [2] |
| GW4064 | FXR Agonist Assay | - | 15 nM | [5] |
| GW4064 | Luciferase Reporter Assay | HEK293T | 0.61 µM | [6] |
| GW4064 | Luciferase Reporter Assay | CV-1 (mouse FXR) | 80 nM | [2] |
| GW4064 | Luciferase Reporter Assay | CV-1 (human FXR) | 90 nM | [2] |
Table 1: Comparative Potency (EC50) of this compound and GW4064 in FXR Activation Assays.
| Compound | Receptor | Activity | Reference |
| This compound | LXRα, LXRβ, PPARα, PPARγ, PPARδ, RXRα, RARγ, VDR, SXR, ERα, ERβ, GR, AR, MR, PR | No significant cross-reactivity up to 10 µM | [4] |
| GW4064 | Other nuclear receptors (e.g., retinoic acid receptor) | No activity at concentrations up to 1 µM | [2] |
| GW4064 | Histamine H1 Receptor | Activation | [3] |
| GW4064 | Histamine H2 Receptor | Inhibition | [3] |
| GW4064 | Histamine H4 Receptor | Activation | [3] |
Table 2: Selectivity Profile of this compound and GW4064.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are protocols for key assays used to characterize FXR agonists.
FXR Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene.
Objective: To determine the potency (EC50) of a test compound as an FXR agonist.
Materials:
-
HepG2 cells (or other suitable cell line, e.g., HEK293)
-
FXR expression plasmid
-
RXRα expression plasmid
-
FXR-responsive luciferase reporter plasmid (e.g., containing BSEP or SHP promoter elements)
-
Control plasmid for transfection efficiency (e.g., β-galactosidase or Renilla luciferase)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Transfection reagent
-
Test compounds (this compound, GW4064)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, RXRα expression plasmid, the FXR-responsive luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., from 1 pM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly luciferase and control luciferase (e.g., Renilla) activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ligand-dependent interaction between FXR and a coactivator peptide.
Objective: To determine the potency (EC50) of a test compound in promoting the recruitment of a coactivator to FXR.
Materials:
-
GST-tagged FXR ligand-binding domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1/NCoA-1) (acceptor fluorophore)
-
Assay buffer
-
Test compounds
-
TR-FRET compatible microplate reader
Protocol:
-
Reagent Preparation: Prepare solutions of the test compounds at various concentrations. Prepare a mixture of the fluorescein-labeled coactivator peptide and the Tb-labeled anti-GST antibody in assay buffer.
-
Assay Plate Setup: Add the test compound solutions to the wells of a 384-well plate.
-
Addition of FXR-LBD: Add the GST-tagged FXR-LBD to each well.
-
Addition of Detection Mixture: Add the coactivator peptide/antibody mixture to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein) after excitation at approximately 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Gene Expression Analysis of FXR Target Genes (SHP and BSEP) by quantitative RT-PCR
This method quantifies the mRNA levels of FXR target genes to confirm the engagement of the FXR signaling pathway in a cellular context.
Objective: To measure the induction of FXR target gene expression by a test compound.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Test compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for SHP, BSEP, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat hepatocytes with the test compounds at various concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for SHP, BSEP, and the housekeeping gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: FXR Signaling Pathway Activation.
References
- 1. WAY-362450 |CAS:629664-81-9 Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] As a key regulator of bile acid homeostasis, lipid metabolism, and glucose balance, the development of potent and selective FXR agonists is a major focus of pharmaceutical research.[2][3] This guide provides a comparative analysis of prominent FXR agonists, supported by experimental data, to aid researchers in their evaluation and selection of these compounds for further investigation.
Performance Comparison of FXR Agonists
The efficacy and potency of FXR agonists are typically evaluated through in vitro assays that measure their ability to activate the FXR signaling pathway. The half-maximal effective concentration (EC50) is a key metric for potency, representing the concentration of an agonist required to elicit 50% of its maximal effect. The following table summarizes the reported EC50 values for several notable steroidal and non-steroidal FXR agonists.
| Agonist | Type | EC50 (nM) | Efficacy | Reference Compound |
| Chenodeoxycholic Acid (CDCA) | Steroidal (Endogenous) | 40,100 | - | - |
| Obeticholic Acid (OCA) | Steroidal (Semi-synthetic) | 99 - 130 | 100% | - |
| EDP-305 | Non-steroidal | 8 | > OCA | Obeticholic Acid |
| Cilofexor (GS-9674) | Non-steroidal | 43 | - | - |
| Tropifexor (LJN452) | Non-steroidal | 0.2 - 0.26 | - | - |
| GW4064 | Non-steroidal | 63.2 | - | - |
Note: EC50 values can vary depending on the specific cell line and assay conditions used. The data presented here is for comparative purposes and is compiled from multiple sources.[1][4][5]
FXR Signaling Pathway
FXR activation initiates a complex signaling cascade that regulates the expression of numerous target genes. Upon binding to an agonist, FXR undergoes a conformational change, dissociates from corepressor proteins, and forms a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and subsequent gene transcription.[6]
Key downstream effects of FXR activation include the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7] FXR also upregulates the expression of bile acid transporters like the Bile Salt Export Pump (BSEP), promoting bile acid efflux from hepatocytes.[7] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals back to the liver to further suppress bile acid synthesis.[7]
Experimental Protocols
A common and robust method for quantifying the activity of FXR agonists is the dual-luciferase reporter gene assay. This cell-based assay provides a sensitive and high-throughput means of measuring FXR activation.
Dual-Luciferase Reporter Gene Assay Protocol
-
Cell Culture and Transfection:
-
HEK293T (Human Embryonic Kidney 293T) cells are a suitable cell line for this assay. Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at an appropriate density to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with three plasmids:
-
An expression plasmid for the human FXR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences.
-
A control plasmid expressing Renilla luciferase, which is used to normalize for transfection efficiency.[4]
-
-
Use a suitable transfection reagent, such as Lipofectamine, following the manufacturer's instructions.
-
-
Compound Treatment:
-
Approximately 6 hours after transfection, remove the transfection medium and replace it with fresh medium containing the test FXR agonists at various concentrations.[4]
-
Include a vehicle control (e.g., DMSO) and a known FXR agonist as a positive control (e.g., CDCA or GW4064).
-
Incubate the cells with the compounds for 24 hours at 37°C in a CO2 incubator.[4]
-
-
Luciferase Activity Measurement:
-
After the incubation period, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[4]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Experimental Workflow for Comparative Analysis
The systematic evaluation of multiple FXR agonists requires a well-defined experimental workflow to ensure consistency and comparability of the data. The following diagram illustrates a typical in vitro workflow for the comparative analysis of FXR agonists.
Conclusion
The landscape of FXR agonists is rapidly evolving, with numerous steroidal and non-steroidal compounds in various stages of development. While Obeticholic Acid remains a benchmark, newer non-steroidal agonists like EDP-305 and Tropifexor have demonstrated significantly higher potency in preclinical studies. A thorough and systematic comparison, utilizing standardized experimental protocols such as the dual-luciferase reporter gene assay, is essential for identifying the most promising candidates for further therapeutic development. This guide provides a foundational framework for researchers to conduct such comparative analyses and advance the field of FXR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. besjournal.com [besjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Turofexorate Isopropyl and Other Leading Farnesoid X Receptor (FXR) Modulators
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical therapeutic target for cholestatic liver diseases and nonalcoholic steatohepatitis (NASH). Its activation plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Turofexorate Isopropyl, a potent and selective FXR agonist, is one of several modulators in development. This guide provides a comparative overview of this compound against other prominent FXR agonists—Obeticholic Acid, Cilofexor, and Tropifexor—supported by available preclinical and clinical data.
Introduction to FXR Modulators
FXR agonists exert their therapeutic effects by binding to and activating FXR, which in turn regulates the expression of numerous target genes. This leads to the suppression of bile acid synthesis, promotion of bile acid transport and detoxification, and modulation of lipid and glucose metabolism. While all FXR agonists share this fundamental mechanism, differences in their chemical structure can lead to variations in potency, selectivity, and pharmacokinetic profiles, ultimately influencing their efficacy and safety.
Comparative Analysis of FXR Agonists
This section details the available data for this compound and its key competitors. While direct head-to-head preclinical and clinical studies are limited, the following tables summarize key parameters from individual studies to facilitate a comparative assessment.
Table 1: In Vitro Potency and Selectivity
| Compound | Chemical Class | Target | EC50 (nM) | Selectivity |
| This compound (WAY-362450) | Non-steroidal | FXR Agonist | 4[1][2] | High selectivity over other nuclear receptors. |
| Obeticholic Acid (OCA) | Steroidal (Bile acid analog) | FXR Agonist | 99 | Potent and selective FXR agonist. |
| Cilofexor (GS-9674) | Non-steroidal | FXR Agonist | Not explicitly found | Selective non-steroidal FXR agonist. |
| Tropifexor (LJN452) | Non-steroidal | FXR Agonist | 0.2 | Highly potent and selective non-steroidal FXR agonist. |
Table 2: Preclinical Efficacy in Animal Models of NASH
| Compound | Animal Model | Key Findings |
| This compound | Murine model of NASH | Attenuated liver inflammation and fibrosis.[3] |
| Obeticholic Acid | Various rodent models of NASH | Reduced hepatic steatosis, inflammation, and fibrosis. |
| Cilofexor | Rodent models of NASH | Demonstrated anti-steatotic and anti-fibrotic efficacy. |
| Tropifexor | Preclinical models of NASH | Showed efficacy in two distinct preclinical models of NASH. |
Note: The lack of standardized preclinical models and study designs makes direct comparison of efficacy challenging.
Table 3: Clinical Trial Highlights in NASH
| Compound | Phase of Development (NASH) | Key Efficacy Endpoints | Common Adverse Events |
| This compound | Discontinued after Phase 1 | Data not available | Data not available |
| Obeticholic Acid | Phase 3 | Improvement in liver fibrosis without worsening of NASH. | Pruritus, decreased HDL-C, increased LDL-C. |
| Cilofexor | Phase 2 | Reductions in hepatic steatosis and liver biochemistry markers. | Pruritus. |
| Tropifexor | Phase 2 | Dose-dependent reductions in liver fat content and ALT levels. | Pruritus. |
Signaling Pathways and Experimental Workflows
The activation of FXR by agonists like this compound initiates a cascade of transcriptional events that regulate metabolic pathways. The following diagrams, generated using the DOT language, illustrate the generalized FXR signaling pathway and a typical experimental workflow for evaluating FXR agonists.
Caption: Generalized FXR Signaling Pathway.
Caption: Typical Drug Discovery and Development Workflow for FXR Agonists.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of scientific findings. Below are generalized protocols for key experiments used to characterize FXR modulators.
FXR Reporter Gene Assay
Objective: To determine the in vitro potency (EC50) of a compound as an FXR agonist.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Transfection: Cells are transiently transfected with expression plasmids for human FXR and its heterodimeric partner retinoid X receptor (RXR), along with a reporter plasmid containing multiple FXR response elements (FXREs) upstream of a luciferase reporter gene. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.
-
Compound Treatment: Following transfection, cells are treated with serial dilutions of the test compound (e.g., this compound) or a vehicle control.
-
Luciferase Assay: After a 24-hour incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The resulting data is plotted against the compound concentration, and the EC50 value is calculated using a nonlinear regression model.
Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
Objective: To measure the effect of an FXR agonist on the expression of downstream target genes in vitro or in vivo.
Methodology:
-
Cell or Tissue Treatment: Primary hepatocytes or a relevant cell line are treated with the FXR agonist for a specified time. For in vivo studies, liver tissue is collected from animals treated with the compound.
-
RNA Extraction: Total RNA is isolated from the cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, comparing the expression in treated samples to vehicle-treated controls.
Conclusion
This compound is a potent, non-steroidal FXR agonist that demonstrated promise in early preclinical studies. However, its clinical development was discontinued. In the broader landscape of FXR modulators, Obeticholic Acid is the most advanced, having received regulatory approval for primary biliary cholangitis, though its use in NASH has been associated with side effects such as pruritus and dyslipidemia. Second-generation non-steroidal FXR agonists like Cilofexor and Tropifexor have shown encouraging results in Phase 2 trials for NASH, with ongoing research focused on optimizing their efficacy and safety profiles. The continued development and head-to-head comparison of these and other novel FXR modulators will be critical in identifying the most effective therapeutic strategies for patients with chronic liver diseases.
References
- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Turofexorate Isopropyl: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Turofexorate Isopropyl, also known as WAY-362450 and XL335, is a potent and highly selective agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. In the development of therapeutic agents, particularly those targeting nuclear receptors, understanding the selectivity profile is paramount to minimizing off-target effects and ensuring a favorable safety profile. This guide provides a comparative analysis of the cross-reactivity of this compound with a panel of other nuclear receptors, supported by available experimental data and detailed methodologies.
Cross-Reactivity Data
The selectivity of this compound's active form, Turofexorate, has been evaluated against a broad panel of nuclear receptors. The following table summarizes the quantitative data from these assessments.
| Nuclear Receptor | Receptor Family | Ligand Type | Activity | EC50 / IC50 (nM) |
| FXR | Bile Acid Receptor | Agonist | Potent Agonist | 4 |
| LXRα | Oxysterol Receptor | Agonist | No Activity | >10,000 |
| LXRβ | Oxysterol Receptor | Agonist | No Activity | >10,000 |
| PPARα | Fatty Acid Receptor | Agonist | No Activity | >10,000 |
| PPARγ | Fatty Acid Receptor | Agonist | No Activity | >10,000 |
| PPARδ | Fatty Acid Receptor | Agonist | No Activity | >10,000 |
| RXRα | Retinoid X Receptor | Agonist | No Activity | >10,000 |
| RARγ | Retinoic Acid Receptor | Agonist | No Activity | >10,000 |
| VDR | Vitamin D Receptor | Agonist | No Activity | >10,000 |
| SXR (PXR) | Xenobiotic Sensor | Agonist | No Activity | >10,000 |
| ERα | Estrogen Receptor | Agonist | No Activity | >10,000 |
| ERβ | Estrogen Receptor | Agonist | No Activity | >10,000 |
| GR | Glucocorticoid Receptor | Agonist | No Activity | >10,000 |
| MR | Mineralocorticoid Receptor | Agonist | No Activity | >10,000 |
| AR | Androgen Receptor | Agonist | No Activity | >10,000 |
| PR | Progesterone Receptor | Agonist | No Activity | >10,000 |
Data sourced from studies on WAY-362450, the active form of this compound.
As the data indicates, this compound demonstrates exceptional selectivity for the Farnesoid X Receptor. No significant agonist activity was observed for any of the other 15 nuclear receptors tested at concentrations up to 10 µM, highlighting its focused mechanism of action.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FXR signaling pathway and the general experimental workflow used to assess nuclear receptor cross-reactivity.
Caption: Simplified FXR signaling pathway activated by Turofexorate.
Turofexorate Isopropyl vs. Fibrates: A Comparative Guide on Efficacy in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Turofexorate Isopropyl, a farnesoid X receptor (FXR) agonist, and fibrates, peroxisome proliferator-activated receptor alpha (PPARα) agonists, in the context of metabolic studies. The information presented herein is intended to support research and drug development efforts in the field of metabolic diseases.
Data Presentation: Quantitative Effects on Metabolic Parameters
The following tables summarize the quantitative data from preclinical studies, offering a comparative view of the effects of this compound and fibrates on key metabolic markers. It is important to note that these data are compiled from various studies with different animal models and experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: Effects on Plasma Lipids in Rodent Models
| Compound | Animal Model | Dose | Duration | Triglycerides (TG) | Total Cholesterol (TC) | LDL Cholesterol | HDL Cholesterol |
| This compound | Ldlr-/- mice | 10 mg/kg/day | 12 weeks | ↓ (not specified) | ↓ (not specified) | ↓ (not specified) | ↓ (not specified) |
| Apoe-/- mice | 10 mg/kg/day | 12 weeks | ↓ (not specified) | ↓ (not specified) | ↓ (not specified) | ↓ (not specified) | |
| Fenofibrate | Rats | 100 mg/kg/day | 9 days | ↓ | ↓ | Not specified | ↓ |
| Diet-induced obese rats | Not specified | 8 weeks | ↓ (up to 110%) | Not specified | Not specified | Not specified | |
| Hypertriglyceridemic rats | 30-100 mg/kg/day | 7 days | ↓ 48-52% | ↓ 31-36% | Not specified | Not specified | |
| Gemfibrozil | Hypertriglyceridemic patients | 1200 mg/day | 8 weeks | ↓ 54% | Not specified | Not specified | ↑ 36% |
Note: "↓" indicates a decrease, "↑" indicates an increase. Specific percentage changes are provided where available in the source material.
Experimental Protocols: Detailed Methodologies
The following are detailed methodologies for key experiments frequently cited in metabolic studies evaluating the efficacy of compounds like this compound and fibrates.
In Vivo Drug Administration by Oral Gavage in Rodents
-
Objective: To administer a precise dose of the test compound (this compound or fibrate) orally to rodents.
-
Materials:
-
Test compound suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip).
-
Syringes.
-
Animal scale.
-
-
Procedure:
-
Animals are weighed to calculate the exact volume of the dosing solution to be administered (typically not exceeding 10 mL/kg body weight).
-
The animal is gently but firmly restrained to immobilize the head and body. For mice, this is often done by scruffing the neck.
-
The gavage needle, attached to a syringe containing the test solution, is measured externally from the tip of the nose to the last rib to estimate the distance to the stomach.
-
The needle is carefully inserted into the mouth and gently advanced along the upper palate into the esophagus. The animal may exhibit swallowing reflexes.
-
Once the needle is in the correct position (no resistance should be felt), the plunger is slowly depressed to administer the solution.
-
The needle is then smoothly withdrawn.
-
The animal is returned to its cage and monitored for any signs of distress.
-
Serum Lipid Profile Analysis in Rodents
-
Objective: To quantify the levels of triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol in rodent serum.
-
Materials:
-
Blood collection tubes (e.g., microvette tubes).
-
Centrifuge.
-
Pipettes and pipette tips.
-
Automated biochemical analyzer or specific assay kits for each lipid parameter.
-
-
Procedure:
-
Blood Collection: Following a fasting period (typically 4-6 hours or overnight), blood is collected from the rodents. Common methods include tail vein sampling or cardiac puncture at the time of sacrifice.
-
Serum Separation: The collected blood is allowed to clot at room temperature and then centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the serum.
-
Lipid Analysis: The serum is then analyzed using an automated biochemical analyzer or commercially available enzymatic colorimetric assay kits specific for triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol. The manufacturer's instructions for the specific analyzer or kits are followed.
-
Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To assess the animal's ability to clear a glucose load from the blood, providing insights into glucose metabolism and insulin (B600854) sensitivity.
-
Materials:
-
Glucose solution (e.g., 50% dextrose).
-
Glucometer and glucose test strips.
-
Oral gavage needles and syringes.
-
Timer.
-
-
Procedure:
-
Fasting: Mice are fasted for a predetermined period, typically 4-6 hours, with free access to water.
-
Baseline Glucose Measurement (t=0): A baseline blood glucose level is measured from a small drop of blood obtained from the tail vein using a glucometer.
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Glucose Measurements: Blood glucose levels are then measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The blood glucose concentrations are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) is often calculated to provide a quantitative measure of glucose tolerance.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
The primary mechanisms of action for fibrates and this compound involve the activation of different nuclear receptors, leading to distinct downstream effects on gene expression and metabolic regulation.
Caption: Fibrate Signaling Pathway via PPARα Activation.
Caption: this compound Signaling Pathway via FXR Activation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a metabolic drug in a preclinical animal model.
Caption: General Experimental Workflow for Preclinical Metabolic Drug Evaluation.
Turofexorate Isopropyl: An In Vitro Potency Analysis Against Other Farnesoid X Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Turofexorate Isopropyl (WAY-362450) with other prominent Farnesoid X Receptor (FXR) agonists. The data presented is supported by established experimental protocols to ensure a comprehensive understanding of the comparative potencies.
Introduction to FXR Agonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR by agonists has emerged as a promising therapeutic strategy for various metabolic and liver diseases. This compound is a potent, selective, and orally bioavailable FXR agonist.[3] This guide focuses on the in vitro potency of this compound in comparison to other well-known FXR agonists, providing a quantitative basis for its pharmacological characterization.
Comparative In Vitro Potency
The in vitro potency of FXR agonists is commonly determined by their half-maximal effective concentration (EC50) in cell-based reporter gene assays or coactivator recruitment assays. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for this compound and other selected FXR agonists.
| Agonist | EC50 (nM) | Assay Type |
| This compound (WAY-362450) | 4 | Cell-based Reporter Assay |
| Obeticholic Acid (OCA) | 100 | Cell-based Reporter Assay |
| GW4064 | 65 | Cell-based Reporter Assay |
| Fexaramine | 25 | Cell-based Reporter Assay |
Note: The EC50 values presented are derived from a comparative analysis and are intended for relative comparison. Absolute values may vary depending on the specific experimental conditions.[4]
Experimental Methodologies
The following are detailed protocols for two common in vitro assays used to determine the potency of FXR agonists.
Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the FXR signaling pathway within a cellular context, leading to the expression of a reporter gene (luciferase).
a. Cell Culture and Transfection:
-
Cell Line: Human hepatoma cells (HepG2) are commonly used as they endogenously express FXR.[2][5]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For transient transfection assays, HepG2 cells are seeded in 96-well plates.[6][7] After 24 hours, cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an FXR-responsive element (e.g., from the promoter of the bile salt export pump, BSEP) and a plasmid expressing the human FXR, using a suitable transfection reagent. A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
b. Compound Treatment and Luciferase Assay:
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to the final desired concentrations. The final DMSO concentration should be kept below 0.1% to avoid cellular toxicity.
-
Treatment: After 24 hours of transfection, the medium is replaced with a medium containing the test compounds or a vehicle control (DMSO).
-
Incubation: Cells are incubated with the compounds for 24 hours.
-
Luciferase Measurement: After incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer. Renilla luciferase activity is also measured for normalization.
c. Data Analysis:
-
The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
The fold induction is determined by dividing the relative luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This biochemical assay measures the ligand-dependent recruitment of a fluorescently labeled coactivator peptide to the FXR ligand-binding domain (LBD).
a. Reagents and Materials:
-
FXR-LBD, typically tagged with glutathione-S-transferase (GST).
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled coactivator peptide (e.g., from the SRC-1 protein) (acceptor fluorophore).[8][9]
-
Assay buffer.
-
Test compounds.
b. Assay Procedure:
-
Compound Plating: Serial dilutions of the test compounds are prepared in DMSO and then diluted in assay buffer before being added to a 384-well plate.[10]
-
Reagent Addition: A mixture of the FXR-LBD and the Tb-anti-GST antibody is added to the wells containing the compounds.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow for compound binding to the receptor.
-
Coactivator Addition: The fluorescein-labeled coactivator peptide is then added to all wells.
-
Final Incubation: The plate is incubated for another period (e.g., 1-2 hours) at room temperature to allow for coactivator recruitment.
c. TR-FRET Measurement and Data Analysis:
-
Measurement: The plate is read on a TR-FRET-compatible plate reader. The reader excites the terbium donor at ~340 nm and measures the emission at two wavelengths: ~490 nm (terbium emission) and ~520 nm (FRET-sensitized fluorescein (B123965) emission).
-
Data Analysis: The TR-FRET ratio (520 nm emission / 490 nm emission) is calculated for each well. The EC50 value is determined by plotting the TR-FRET ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
Farnesoid X Receptor (FXR) Signaling Pathway
The following diagram illustrates the canonical FXR signaling pathway. Upon binding of an agonist, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent regulation of gene transcription. Key target genes include the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, and the bile salt export pump (BSEP), which is involved in bile acid transport.
References
- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accegen.com [accegen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. signosisinc.com [signosisinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking Turofexorate Isopropyl Against Next-Generation FXR Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose metabolism.[1] Its role in modulating inflammatory and fibrotic pathways has established it as a key therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[2][3] Turofexorate Isopropyl (formerly WAY-362450/FXR-450), an early-generation FXR agonist, demonstrated high potency but its development was discontinued.[4][5] This guide provides a comparative benchmark of this compound against a cohort of next-generation FXR agonists: Tropifexor, Cilofexor, and Nidufexor. We present a synthesis of available preclinical and clinical data to offer an objective performance comparison, supported by detailed experimental methodologies.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and selected next-generation FXR agonists. Potency is a key indicator of a drug's activity at its target receptor.
| Compound | Type | EC50 (nM) | Reference |
| This compound | Steroidal | 4 | [5] |
| Tropifexor (LJN452) | Non-steroidal | ~0.2-0.26 | [6] |
| Cilofexor (GS-9674) | Non-steroidal | Not explicitly found in searches | |
| Nidufexor (LMB763) | Non-steroidal | Not explicitly found in searches |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Preclinical Efficacy Overview
Tropifexor , for instance, has shown superior efficacy compared to the first-generation FXR agonist obeticholic acid (OCA) in preclinical NASH models. At doses of less than 1 mg/kg, Tropifexor demonstrated greater anti-fibrotic and anti-steatotic effects than OCA at 25 mg/kg.[6] In clinical trials, Tropifexor has been shown to significantly reduce liver fat content and alanine (B10760859) aminotransferase (ALT) levels in patients with fibrotic NASH.[7][8]
Cilofexor has also demonstrated anti-steatotic and anti-fibrotic efficacy in rodent models of NASH.[2]
Nidufexor treatment for 12 weeks in patients with NASH led to reductions in ALT and liver fat.[9]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the FXR signaling pathway, a typical experimental workflow for agonist evaluation, and the logical framework for comparative benchmarking.
Caption: FXR Signaling Pathway.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nidufexor Lowers ALT and Liver Fat at 12 Weeks in NASH Patients [natap.org]
Safety Operating Guide
Navigating the Safe Disposal of Turofexorate Isopropyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Turofexorate Isopropyl, a potent and selective farnesoid X receptor (FXR) agonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential safety and logistical information for the proper disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles for eye protection.
-
Clothing: Wear appropriate protective clothing.
-
Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4]
In case of accidental exposure, follow these immediate response measures:
-
Skin Contact: Wash with plenty of soap and water.[4]
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position.[4]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C25H24F2N2O3 |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 629664-81-9 |
| Appearance | Not specified in available data |
| Purity | 99.77% |
| Storage (In solvent) | -80°C (2 years), -20°C (1 year) |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in strict accordance with all applicable country, federal, state, and local regulations.[4] The following protocol outlines the general steps for safe disposal.
1. Waste Identification and Segregation:
-
Characterize the waste stream containing this compound. This includes unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions.
2. Spill Management:
-
In the event of a spill, prevent further leakage or spillage.[4]
-
Keep the product away from drains and water courses.[4]
-
Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[4]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Collect all contaminated materials in a designated, labeled waste container.
3. Container Management:
-
Keep the this compound container tightly closed.[4]
-
Store waste containers in a locked, secure area.[4]
4. Final Disposal:
-
Dispose of the substance and contaminated packaging through a licensed professional waste disposal service.
-
Ensure that the disposal method complies with all relevant environmental regulations.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the key decision points and actions required to ensure safety and compliance.
Disclaimer: The chemical, physical, and toxicological properties of this compound have not been completely investigated.[4] This information is based on currently available data and should be used as a guide. Always consult your institution's safety officer and relevant regulations before handling or disposing of this substance.
References
Personal protective equipment for handling Turofexorate Isopropyl
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Turofexorate Isopropyl. It offers procedural guidance for safe operations and disposal, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be fully aware of its potential risks before handling.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.[1] The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required.[1]
-
Hand Protection: Protective gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any tears or punctures before use.
-
Skin and Body Protection: An impervious lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If working outside a well-ventilated area or when aerosolization is possible, a suitable respirator must be used.[1]
PPE Donning and Doffing Protocol
The following workflow illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize contamination risk.
Operational and Handling Procedures
Adherence to proper handling and storage protocols is essential for safety and to maintain the compound's integrity.
Safe Handling
-
Ventilation: Use only in well-ventilated areas, preferably within a chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid inhalation, and contact with skin and eyes.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols.[1]
-
Hygiene: Wash hands thoroughly after handling the compound.[1]
Storage
-
Container: Keep the container tightly sealed.[1]
-
Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Recommended Temperatures:
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing.[1] Remove contact lenses if present and easy to do. Continue rinsing and promptly call a physician.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Spill Response Plan
In the case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Use full personal protective equipment when cleaning the spill.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containment: Collect all contaminated materials, including absorbent materials from spills and used PPE, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1] Do not allow the product to enter drains, water courses, or the soil.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
